molecular formula C22H22ClFN4O4 B12382105 AZ5385

AZ5385

货号: B12382105
分子量: 460.9 g/mol
InChI 键: ZEMOLVXZDCKDSL-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZ5385 is a useful research compound. Its molecular formula is C22H22ClFN4O4 and its molecular weight is 460.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H22ClFN4O4

分子量

460.9 g/mol

IUPAC 名称

(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one

InChI

InChI=1S/C22H22ClFN4O4/c1-12(29)22(31)28-7-5-13(6-8-28)32-19-10-17-14(9-18(19)30)21(26-11-25-17)27-16-4-2-3-15(23)20(16)24/h2-4,9-13,29-30H,5-8H2,1H3,(H,25,26,27)/t12-/m0/s1

InChI 键

ZEMOLVXZDCKDSL-LBPRGKRZSA-N

手性 SMILES

C[C@@H](C(=O)N1CCC(CC1)OC2=C(C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Cl)F)O)O

规范 SMILES

CC(C(=O)N1CCC(CC1)OC2=C(C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Cl)F)O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AZ5385

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific compound "AZ5385" is not available in the public domain based on the conducted search. It is possible that this is a typographical error. However, extensive research is available for a similarly named compound, AZD5305 , which is currently undergoing clinical trials. This guide will focus on the available information for purinergic receptor antagonists, a class of drugs with a mechanism of action that may be relevant to the intended query.

Introduction to Purinergic Signaling

Purinergic signaling is a fundamental process in the body where extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), act as signaling molecules.[1] These molecules bind to and activate purinergic receptors, which are broadly classified into two families: P2X receptors (ligand-gated ion channels) and P2Y receptors (G-protein coupled receptors).[1][2] These receptors are widely distributed throughout the body and are involved in a multitude of physiological processes, including inflammation, neurotransmission, and platelet aggregation.[1][3] Dysregulation of purinergic signaling has been implicated in various diseases, making these receptors attractive therapeutic targets.[1]

The Role of Purinergic Receptor Antagonists

Purinergic receptor antagonists are compounds that bind to but do not activate purinergic receptors, thereby blocking the effects of endogenous signaling molecules like ATP and ADP.[4][5] By inhibiting these receptors, antagonists can modulate a wide range of cellular responses. For instance, antagonists of the P2Y12 receptor are potent antiplatelet agents used to prevent thrombosis in cardiovascular diseases.[4]

The mechanism of action for these antagonists varies depending on the receptor subtype they target. For P2X receptors, antagonists typically obstruct the ion channel, preventing the influx of ions that would trigger a cellular response.[1] For P2Y receptors, antagonists prevent the receptor from activating intracellular G-protein signaling pathways.[1]

Potential Therapeutic Applications

The therapeutic potential of purinergic receptor antagonists is vast and is an active area of research. Key areas of interest include:

  • Chronic Pain: Antagonists targeting P2X3 receptors have shown promise in preclinical models for alleviating neuropathic and osteoarthritis-related pain.[1]

  • Inflammatory Diseases: By blocking the pro-inflammatory signals mediated by purinergic receptors, antagonists are being investigated for conditions like rheumatoid arthritis and inflammatory bowel disease.

  • Cancer: Purinergic signaling is involved in tumor growth and metastasis. Antagonists are being explored for their potential to inhibit these processes.[1]

  • Cardiovascular Diseases: As established with P2Y12 inhibitors, targeting purinergic receptors on platelets is a successful strategy for preventing blood clots.[4]

Signaling Pathways in Drug Action

The development of targeted therapies often involves the modulation of specific signaling pathways. While the direct signaling pathway of the queried compound is unknown, related research into other targeted agents provides insight into the complexity of these mechanisms. For instance, the anticancer agent 5-azacytidine has been shown to engage an IRE1α-EGFR-ERK1/2 signaling pathway to stabilize LDLR mRNA.[6] In the context of cancer metastasis, the Hippo/YAP signaling pathway has been identified as a therapeutic target, with interactions with the TGF-β/Smad3 signaling pathway playing a crucial role.[7] Understanding these intricate cellular communication networks is paramount in the design of novel therapeutics.

Below is a generalized representation of a G-protein coupled receptor signaling pathway, which is relevant to the P2Y family of purinergic receptors.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor P2Y Receptor G_Protein G-Protein Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Agonist (e.g., ADP) Ligand->Receptor Activates Antagonist Antagonist (e.g., this compound - Hypothetical) Antagonist->Receptor Blocks Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical signaling pathway for a P2Y receptor antagonist.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and replication of scientific findings. While specific protocols for "this compound" are unavailable, standard methodologies used in the preclinical evaluation of drug candidates include:

  • In Vitro Kinase Assays: To determine the inhibitory activity of a compound against its target kinase. These assays often involve incubating the compound with the purified enzyme and a substrate, followed by quantification of the product.

  • Cell-Based Proliferation Assays: To assess the effect of a compound on the growth of cancer cell lines. This is commonly measured using assays that quantify metabolic activity or DNA content.

  • In Vivo Tumor Xenograft Models: To evaluate the anti-tumor efficacy of a compound in a living organism. This involves implanting human tumor cells into immunocompromised mice and then treating the mice with the investigational drug.[8]

The workflow for preclinical drug discovery and development typically follows a structured path from initial screening to in vivo testing.

Preclinical_Workflow Target_ID Target Identification Screening High-Throughput Screening Target_ID->Screening Lead_Opt Lead Optimization Screening->Lead_Opt In_Vitro In Vitro Testing Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: A simplified workflow of preclinical drug development.

Conclusion

While the specific mechanism of action for "this compound" remains uncharacterized in publicly available literature, the broader field of purinergic receptor antagonism presents a promising avenue for therapeutic intervention in a variety of diseases. The principles of targeting specific signaling pathways, as exemplified by other investigational drugs, underscore the importance of a deep understanding of molecular interactions for the development of next-generation medicines. Further research and clinical investigation are necessary to elucidate the precise roles of new chemical entities in this and other signaling pathways.

References

An In-depth Technical Guide to the EGFR Tyrosine Kinase Inhibition Pathway of Osimertinib (AZD9291)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "AZ5385" did not yield any primary scientific literature detailing its activity as an EGFR tyrosine kinase inhibitor. To fulfill the request for a comprehensive technical guide, this document focuses on Osimertinib (AZD9291) , a well-characterized and clinically significant third-generation EGFR tyrosine kinase inhibitor, as a representative example.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through activating mutations in the kinase domain, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) that compete with ATP at the catalytic site of the kinase domain have been developed as effective targeted therapies.[3][4]

Osimertinib (AZD9291) is a third-generation, irreversible EGFR TKI designed to selectively inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[5] This guide provides a detailed overview of the EGFR tyrosine kinase inhibition pathway by Osimertinib, including its mechanism of action, quantitative efficacy data, relevant experimental protocols, and visual representations of the involved signaling cascades and workflows.

Mechanism of Action

Osimertinib exerts its inhibitory effect through covalent modification of the cysteine residue at position 797 (Cys797) in the ATP-binding site of the EGFR kinase domain.[5] This irreversible binding blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways, thereby inhibiting cancer cell proliferation and promoting apoptosis.[5]

Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain.[6] These phosphorylated tyrosines serve as docking sites for adaptor proteins and enzymes that initiate downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[1][7] The MAPK pathway is primarily involved in cell proliferation, while the PI3K/AKT/mTOR pathway regulates cell survival and growth.[1][7] By inhibiting EGFR autophosphorylation, Osimertinib effectively blocks the activation of both of these critical oncogenic pathways.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Osimertinib Inhibition Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Osimertinib Osimertinib (AZD9291) Osimertinib->Dimerization Inhibits (Covalent) Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras PIP3 PIP3 PI3K->PIP3 Converts PIP2 Raf Raf Ras->Raf PIP2 PIP2 PIP2->PIP3 MEK MEK Raf->MEK PDK1_AKT PDK1/AKT PIP3->PDK1_AKT ERK ERK MEK->ERK mTOR mTOR PDK1_AKT->mTOR Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival mTOR->Survival

Figure 1: EGFR signaling pathway and the inhibitory action of Osimertinib.

Quantitative Data

The potency and selectivity of Osimertinib have been extensively characterized in numerous preclinical studies. The following tables summarize key quantitative data for Osimertinib against various EGFR mutations and in different cell lines.

Parameter EGFR ex19del EGFR L858R EGFR ex19del+T790M EGFR L858R+T790M EGFR wild-type
IC50 (nM) 0.80.3Not specifiedNot specified31
Table 1: In vitro inhibitory activity (IC50) of Osimertinib against various EGFR genotypes.[4]
Cell Line EGFR Mutation IC50 (nM)
PC-9 ex19del0.8
H3255 L858R0.3
Table 2: Cellular potency (IC50) of Osimertinib in NSCLC cell lines with EGFR sensitizing mutations.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize EGFR inhibitors like Osimertinib.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain (wild-type and mutant forms)

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)[8]

    • ATP (at a concentration close to the Km for EGFR)

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[9]

    • Osimertinib (or other test compounds) at various concentrations

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[8]

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of Osimertinib in DMSO.

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).[8]

    • Add 2 µL of a solution containing the recombinant EGFR kinase in kinase buffer.[8]

    • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.[8]

    • Incubate the reaction mixture at room temperature for 60 minutes.[8]

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.[8]

    • Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Inhibitor Prepare Serial Dilutions of Osimertinib Start->Prepare_Inhibitor Add_Inhibitor Add Inhibitor to 384-well Plate Prepare_Inhibitor->Add_Inhibitor Add_Kinase Add Recombinant EGFR Kinase Add_Inhibitor->Add_Kinase Add_Substrate_ATP Add Peptide Substrate and ATP Solution Add_Kinase->Add_Substrate_ATP Incubate Incubate at RT for 60 min Add_Substrate_ATP->Incubate Stop_and_Detect Stop Reaction & Detect ADP (e.g., ADP-Glo) Incubate->Stop_and_Detect Measure_Luminescence Measure Luminescence Stop_and_Detect->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for a typical in vitro EGFR kinase assay.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.

Protocol:

  • Reagents and Materials:

    • NSCLC cell lines with relevant EGFR mutations (e.g., PC-9, H1975)

    • Cell culture medium and supplements

    • Osimertinib (or other test compounds)

    • Epidermal Growth Factor (EGF)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • Western blotting apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with various concentrations of Osimertinib for a specified time (e.g., 2-4 hours).

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.

Western_Blot_Workflow Cell-Based EGFR Phosphorylation Assay Workflow Start Start Seed_Cells Seed NSCLC Cells in 6-well Plates Start->Seed_Cells Starve_Cells Serum Starve Cells Seed_Cells->Starve_Cells Treat_Inhibitor Treat with Osimertinib Starve_Cells->Treat_Inhibitor Stimulate_EGF Stimulate with EGF Treat_Inhibitor->Stimulate_EGF Lyse_Cells Lyse Cells Stimulate_EGF->Lyse_Cells Quantify_Protein Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibodies Primary_Ab->Secondary_Ab Detect Detect with Chemiluminescence Secondary_Ab->Detect Analyze Analyze Band Intensities Detect->Analyze End End Analyze->End

Figure 3: Workflow for a Western blot-based EGFR phosphorylation assay.

Conclusion

Osimertinib is a potent and selective third-generation EGFR TKI that effectively inhibits both sensitizing and resistance mutations in the EGFR gene. Its mechanism of action, centered on the irreversible covalent modification of Cys797, leads to the blockade of downstream signaling pathways crucial for tumor cell proliferation and survival. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers, scientists, and drug development professionals working on EGFR-targeted therapies. The methodologies described are fundamental for the characterization and development of novel EGFR inhibitors.

References

AZ5385 as a Potent HRV-2 Viral Blocker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZ5385, an epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI), identified as a potent blocker of Human Rhinovirus 2 (HRV-2). This guide details its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Core Efficacy and Cytotoxicity

This compound has demonstrated significant antiviral activity against HRV-2 in cell-based assays. The compound effectively protects host cells from the virus-induced cytopathic effect. Quantitative analysis has established its potency and selectivity, which are critical parameters for a candidate antiviral compound.

Table 1: Quantitative Antiviral Activity and Cytotoxicity of this compound against HRV-2 [1]

ParameterCell LineValue (µM)
EC50 (50% Effective Concentration) HeLa0.35
CC50 (50% Cytotoxic Concentration) HeLa9
SI (Selectivity Index) HeLa26

The Selectivity Index (SI) is calculated as CC50/EC50 and indicates the therapeutic window of the compound.[2]

Mechanism of Action

Initial screening identified this compound from a library of kinase inhibitors, suggesting a potential role of host cell signaling pathways in its antiviral mechanism. However, further investigation has revealed that the anti-HRV-2 activity of this compound is not dependent on the inhibition of EGFR-tyrosine kinase activity.[1] Studies have shown that other EGFR-TKIs with structural similarities do not exhibit the same antiviral effect, and there is no observed dependency on EGFR-TK activity in infected cells treated with this compound.[1]

The primary mechanism of action is the direct targeting of the HRV-2 capsid. This compound binds to the VP1 protein, a major capsid protein, in a hydrophobic pocket.[1] This interaction is crucial for the inhibition of viral replication.

Further characterization has indicated that this compound exhibits modest virucidal activity and is effective even when introduced as late as 10 hours post-infection.[1] The compound appears to preferentially target progeny virions during their maturation within the infected cells, as evidenced by a substantially higher RNA copy-to-infectivity ratio of HRV-2 propagated in the presence of this compound.[1]

Investigated Signaling Pathway: EGFR

The following diagram illustrates the EGFR signaling pathway, which was initially considered as a potential target for this compound's antiviral activity. Subsequent research has demonstrated that the antiviral effect of this compound against HRV-2 is independent of this pathway.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization_Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Autophosphorylation Grb2_Sos Grb2/Sos Dimerization_Autophosphorylation->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Leads to

EGFR Signaling Pathway.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

Antiviral Activity Assay (Cytopathic Effect Reduction)

This assay determines the concentration of this compound required to protect HeLa cells from the cytopathic effect (CPE) induced by HRV-2 infection.

  • Cell Preparation: Seed HeLa cells in 96-well plates and incubate until they form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in a suitable cell culture medium.

  • Infection and Treatment: Pre-incubate the HeLa cell monolayers with the different concentrations of this compound for a specified period (e.g., 2 hours). Subsequently, infect the cells with a known titer of HRV-2.

  • Incubation: Incubate the plates at 34°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells (untreated, infected cells).

  • Quantification of Cell Viability: Assess cell viability using a colorimetric method, such as the MTS assay. Add the MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at 490 nm. The 50% effective concentration (EC50) is calculated as the concentration of the compound that results in a 50% reduction of the viral CPE.[3]

Cytotoxicity Assay

This assay is performed to determine the concentration of this compound that is toxic to the host cells.

  • Cell Preparation: Seed HeLa cells in 96-well plates as described for the antiviral activity assay.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the antiviral assay. In this case, no virus is added.

  • Incubation: Incubate the plates under the same conditions as the antiviral assay (e.g., 48-72 hours at 37°C).

  • Quantification of Cell Viability: Measure cell viability using a method such as the MTS assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.[1][3]

Virucidal Assay

This assay evaluates the direct inactivating effect of this compound on HRV-2 particles.

  • Compound-Virus Incubation: Mix a known titer of HRV-2 with different concentrations of this compound. A virus-only control (with solvent) is also prepared. Incubate this mixture for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Dilution: Serially dilute the virus-compound mixtures to reduce the concentration of the compound to non-inhibitory levels.

  • Infection: Inoculate confluent monolayers of HeLa cells with the diluted mixtures.

  • Plaque Assay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) and incubate until viral plaques are visible.

  • Quantification: Stain the cells with a dye such as crystal violet to visualize and count the plaques. The reduction in the number of plaques in the compound-treated samples compared to the control indicates virucidal activity.

Generation of Resistant Virus

This protocol describes the method used to select for HRV-2 variants that are resistant to this compound.

  • Serial Passage: Infect HeLa cells with HRV-2 in the presence of a sub-optimal inhibitory concentration of this compound (e.g., 3.5 µM).[4]

  • Virus Harvest: After the development of CPE, harvest the virus-containing supernatant.

  • Subsequent Passages: Use the harvested virus to infect fresh HeLa cells, again in the presence of the same concentration of this compound. Repeat this process for multiple passages (e.g., 11 consecutive passages).[4]

  • Resistance Testing: After several passages, test the sensitivity of the passaged virus to a range of concentrations of this compound using the antiviral activity assay described above. A significant increase in the EC50 value compared to the wild-type virus indicates the development of resistance.

  • Genetic Analysis: Sequence the genome of the resistant virus to identify mutations that may be responsible for the resistance phenotype. For this compound, mutations S181T and T210A in the VP1 protein were identified.[1]

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the study of this compound.

Antiviral Compound Evaluation Workflow

Antiviral_Workflow Start Start Antiviral_Assay Antiviral Activity Assay (CPE Reduction) Start->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Start->Cytotoxicity_Assay Calculate_EC50 Calculate EC50 Antiviral_Assay->Calculate_EC50 Calculate_CC50 Calculate CC50 Cytotoxicity_Assay->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI Mechanism_Studies Mechanism of Action Studies (e.g., Virucidal Assay) Calculate_SI->Mechanism_Studies End End Mechanism_Studies->End

Workflow for antiviral compound evaluation.
Resistance Generation and Analysis Workflow

Resistance_Workflow Start Start Serial_Passage Serial Passage of HRV-2 with this compound Start->Serial_Passage Isolate_Virus Isolate Passaged Virus Serial_Passage->Isolate_Virus Test_Sensitivity Test Sensitivity (EC50) of Passaged Virus Isolate_Virus->Test_Sensitivity Compare_EC50 Compare EC50 to Wild-Type Test_Sensitivity->Compare_EC50 Resistance_Confirmed Resistance Confirmed Compare_EC50->Resistance_Confirmed Sequence_Genome Sequence Viral Genome Resistance_Confirmed->Sequence_Genome Identify_Mutations Identify Resistance Mutations Sequence_Genome->Identify_Mutations End End Identify_Mutations->End

Workflow for generating and analyzing resistant virus.

References

AZ5385 (CAS 848439-89-4): A Dual-Targeting Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZ5385, with the Chemical Abstracts Service (CAS) number 848439-89-4, is a small molecule that has emerged as a compound of significant interest due to its dual-targeting mechanism of action. Initially identified as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, subsequent research has revealed its potent antiviral activity against human rhinovirus (HRV), the primary causative agent of the common cold. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, mechanism of action, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 848439-89-4
Molecular Formula C₂₂H₂₂ClFN₄O₄
Molecular Weight 460.89 g/mol
Appearance Solid

Biological Activity and Quantitative Data

This compound has demonstrated potent activity against human rhinovirus (HRV) and also exhibits effects on cancer cell lines due to its inhibition of EGFR. The quantitative data from various in vitro studies are summarized in Table 2.

Table 2: In Vitro Biological Activity of this compound

AssayCell LineVirus/TargetParameterValueReference
Antiviral ActivityHeLaHuman Rhinovirus 2 (HRV-2)EC₅₀0.35 µM[1][2]
Antiviral ActivityHEp-2Human Rhinovirus 16 (HRV-16)EC₅₀3.6 µM[1]
Antiviral ActivityHEp-2Respiratory Syncytial Virus (RSV A2)EC₅₀0.4 µM[1]
CytotoxicityHeLa-CC₅₀ (72 hours)9 µM[1][2]

EC₅₀: Half-maximal effective concentration CC₅₀: Half-maximal cytotoxic concentration

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both an EGFR tyrosine kinase inhibitor and a direct-acting antiviral agent against human rhinovirus.

EGFR Signaling Pathway Inhibition

As an EGFR tyrosine kinase inhibitor, this compound competitively binds to the ATP-binding site in the intracellular kinase domain of EGFR. This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway Ligand EGF Ligand EGFR EGFR Tyrosine Kinase Domain Ligand->EGFR Binds GRB2/SOS GRB2/SOS EGFR->GRB2/SOS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits ATP Binding ATP ATP RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Diagram 1: EGFR Signaling Pathway Inhibition by this compound
Antiviral Mechanism against Human Rhinovirus (HRV)

Interestingly, the antiviral activity of this compound against HRV is independent of its EGFR inhibitory function. Research has shown that this compound directly targets the viral capsid, specifically a hydrophobic pocket within the VP1 protein. By binding to this pocket, this compound stabilizes the capsid and prevents the conformational changes necessary for the release of the viral RNA into the host cell, a critical step in the viral replication cycle. This mechanism of action affects the late stage of the viral life cycle.

HRV_Inhibition_Workflow HRV_Virion HRV Virion Host_Cell Host Cell HRV_Virion->Host_Cell Attachment & Entry VP1_Pocket VP1 Pocket RNA_Release Viral RNA Release VP1_Pocket->RNA_Release Conformational Change Leads to This compound This compound This compound->VP1_Pocket Binds to This compound->RNA_Release Prevents Replication_Blocked Replication Blocked

Diagram 2: Antiviral Mechanism of this compound against HRV

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of an antiviral compound that is required to inhibit the virus-induced cell death (cytopathic effect) by 50% (EC₅₀).

Materials:

  • HeLa or HEp-2 cells

  • Human Rhinovirus (e.g., HRV-2, HRV-16)

  • 96-well cell culture plates

  • Cell culture medium (e.g., MEM with 2% FBS)

  • This compound stock solution (in DMSO)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed HeLa or HEp-2 cells in 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.

  • Prepare serial dilutions of this compound in cell culture medium.

  • When the cell monolayer is confluent, remove the growth medium and add the diluted this compound.

  • Add the virus suspension to all wells except for the cell control wells.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours or until approximately 90% of the cells in the virus control wells show a cytopathic effect.

  • Remove the medium and stain the cells with crystal violet solution for 10-15 minutes at room temperature.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Elute the stain by adding an appropriate solvent (e.g., methanol) and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the EC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Generation of Drug-Resistant Viral Variants

This protocol is used to select for and identify viral mutations that confer resistance to an antiviral compound.

Materials:

  • HeLa cells

  • Human Rhinovirus (e.g., HRV-2)

  • Cell culture medium

  • This compound

  • Viral RNA extraction kit

  • RT-PCR reagents

  • Sanger sequencing reagents and equipment

Procedure:

  • Infect a confluent monolayer of HeLa cells with HRV-2 in the presence of a sub-optimal concentration of this compound (a concentration that allows for some viral replication).

  • After 2-3 days, or when CPE is observed, harvest the virus-containing supernatant.

  • Use this supernatant to infect a fresh monolayer of HeLa cells, again in the presence of the same concentration of this compound.

  • Repeat this passaging process for multiple rounds (e.g., 10-20 passages).

  • After several passages, isolate viral RNA from the supernatant of the resistant virus population.

  • Perform RT-PCR to amplify the region of the viral genome that is the putative target of the drug (in this case, the VP1 coding region).

  • Sequence the amplified DNA using Sanger sequencing.

  • Compare the nucleotide and deduced amino acid sequences of the resistant virus to the wild-type virus to identify mutations that may be responsible for the resistance phenotype.

Experimental_Workflow cluster_cpe_assay CPE Reduction Assay cluster_resistance_selection Resistance Selection Seed_Cells Seed Cells in 96-well plate Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Infect_Cells Infect with HRV Add_Compound->Infect_Cells Incubate Incubate for 72h Infect_Cells->Incubate Stain_Cells Stain with Crystal Violet Incubate->Stain_Cells Measure_Absorbance Measure Absorbance Stain_Cells->Measure_Absorbance Calculate_EC50 Calculate EC50 Measure_Absorbance->Calculate_EC50 Infect_with_this compound Infect Cells with HRV in presence of this compound Harvest_Virus Harvest Supernatant Infect_with_this compound->Harvest_Virus Passage_Virus Repeat Passaging Harvest_Virus->Passage_Virus Passage_Virus->Infect_with_this compound Extract_RNA Extract Viral RNA Passage_Virus->Extract_RNA RT_PCR RT-PCR of VP1 Extract_RNA->RT_PCR Sequence Sanger Sequencing RT_PCR->Sequence Identify_Mutations Identify Resistance Mutations Sequence->Identify_Mutations

Diagram 3: Experimental Workflow for Antiviral Characterization

Conclusion

This compound is a fascinating molecule with a dual mechanism of action, making it a valuable tool for both cancer and virology research. Its activity as an EGFR tyrosine kinase inhibitor provides a basis for its investigation in oncology, while its direct and potent inhibition of human rhinovirus replication by targeting the VP1 capsid protein opens avenues for the development of novel antiviral therapeutics. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and similar compounds.

References

An In-depth Technical Guide to AZ5385: Target Protein Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific compound "AZ5385" is not available in the public domain at this time. This may indicate a typographical error in the compound name, or it could be a novel agent not yet described in published literature.

This guide will proceed by presenting a generalized framework for assessing target protein binding affinity and elucidating signaling pathways, using methodologies and data presentation formats applicable to novel small molecule inhibitors. This structure is designed to be readily adaptable once specific data for this compound becomes available.

Quantitative Analysis of Target Protein Binding

The affinity of a drug for its target protein is a critical determinant of its potency and selectivity. This interaction is quantified using several key parameters, which are typically summarized for comparative analysis.

Table 1: Summary of Binding Affinity Data

Target ProteinAssay TypeLigandKd (nM)Ki (nM)IC50 (nM)Notes
[Target Name]e.g., SPRThis compound[Value][e.g., Direct binding kinetics]
[Target Name]e.g., Enzyme AssayThis compound[Value][e.g., Competitive inhibition]
[Target Name]e.g., Cell-based AssayThis compound[Value][e.g., Functional inhibition]

This table will be populated as experimental data for this compound becomes available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key binding affinity and cellular mechanism-of-action studies.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) of this compound for its target protein.

Methodology:

  • Immobilization: The purified target protein is covalently immobilized on a sensor chip surface.

  • Binding: A series of concentrations of this compound in a suitable buffer are flowed over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

  • Dissociation: After the association phase, the buffer without this compound is flowed over the surface to monitor the dissociation of the compound from the target.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and Kd.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe.

  • Titration: A series of small injections of this compound are made into the protein solution.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine Kd, ΔH, and the stoichiometry of binding (n). The entropy (ΔS) is then calculated from these values.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its target protein in a cellular context.

Methodology:

  • Cell Treatment: Intact cells are treated with either vehicle or this compound.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein at each temperature is quantified by a method such as Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways modulated by a compound is essential for elucidating its biological effects. Diagrams generated using the DOT language can effectively visualize these complex interactions.

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling cascade that could be impacted by this compound, assuming it inhibits a key kinase.

AZ5385_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_cellular_response Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Kinase Downstream Kinase Target_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation This compound This compound This compound->Target_Kinase

Caption: Hypothetical pathway showing this compound inhibiting a target kinase.

Experimental Workflow for Pathway Analysis

The workflow for identifying the cellular mechanism of action of this compound would involve a series of experiments to map its effects on signaling pathways.

Experimental_Workflow Cell_Treatment Treat Cells with this compound Phosphoproteomics Phosphoproteomic Analysis (Mass Spectrometry) Cell_Treatment->Phosphoproteomics Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Apoptosis) Cell_Treatment->Phenotypic_Assay Pathway_Analysis Bioinformatic Pathway Analysis Phosphoproteomics->Pathway_Analysis Western_Blot Western Blot Validation MoA_Hypothesis Mechanism of Action Hypothesis Western_Blot->MoA_Hypothesis Pathway_Analysis->MoA_Hypothesis MoA_Hypothesis->Western_Blot

Caption: Workflow for elucidating the mechanism of action of this compound.

Navigating the Kinome: A Technical Guide to Kinase Inhibitor Selectivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, a critical challenge in the development of these inhibitors is ensuring their specificity. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity and diminish therapeutic efficacy. Therefore, a thorough understanding of a compound's kinase selectivity profile is paramount.

This technical guide provides an in-depth overview of the methodologies used to determine the selectivity profile of kinase inhibitors. While specific public data for the compound "AZ5385" is not available, this document will use a hypothetical inhibitor, AZ-Hypothetical , to illustrate the principles, experimental workflows, and data presentation central to kinase selectivity profiling. This guide is intended for researchers, scientists, and drug development professionals actively involved in the design and characterization of kinase inhibitors.

I. Methodologies for Kinase Selectivity Profiling

A variety of robust, high-throughput methods are available to assess the interaction of a compound with a broad panel of kinases. These assays are essential for determining the on-target potency and off-target liabilities of a candidate inhibitor.

Competition Binding Assays (e.g., KINOMEscan™)

One of the most widely utilized platforms for kinase inhibitor profiling is the competition binding assay. The KINOMEscan™ platform, for instance, measures the ability of a test compound to displace a proprietary, immobilized active site-directed ligand from a panel of DNA-tagged kinases. The amount of kinase captured on a solid support is quantified, and a reduction in this amount in the presence of the test compound indicates binding.

Experimental Protocol: KINOMEscan™ Profiling (Generalized)

  • Kinase Preparation: A panel of human kinases is expressed, typically as recombinant proteins. Each kinase is tagged with a unique DNA identifier.

  • Ligand Immobilization: An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (AZ-Hypothetical) at a fixed concentration (e.g., 1 µM).

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag via quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

    • %Ctrl = (Signal with compound / Signal without compound) * 100

  • Dissociation Constant (Kd) Determination: For primary hits identified in the initial screen, dose-response curves are generated by testing the compound at multiple concentrations. The dissociation constant (Kd), a measure of binding affinity, is then calculated from this data.

Enzymatic Assays

Enzymatic assays directly measure the inhibitory effect of a compound on the catalytic activity of a kinase. These assays typically involve incubating the kinase with its substrate (often a peptide) and ATP, and then detecting the phosphorylated product.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generalized)

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific peptide substrate, and ATP in a suitable buffer.

  • Compound Incubation: The test compound (AZ-Hypothetical) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays: Using assays like ADP-Glo™, which measures the amount of ADP produced as a byproduct of the kinase reaction.

    • Fluorescence-Based Assays: Employing methods like LanthaScreen™, which uses time-resolved fluorescence resonance energy transfer (TR-FRET) to detect phosphorylation.

  • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

II. Data Presentation and Interpretation

The vast amount of data generated from a kinome-wide screen needs to be presented in a clear and concise manner to facilitate interpretation and decision-making.

Selectivity Profile of AZ-Hypothetical

The following table summarizes hypothetical selectivity data for our example compound, AZ-Hypothetical, against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase's enzymatic activity.

Kinase TargetKinase FamilyIC50 (nM)Fold Selectivity (vs. Primary Target)
MAPK14 (p38α) CMGC5 1
MAPK1 (ERK2)CMGC>10,000>2000
CDK2CMGC850170
GSK3BCMGC1,200240
ABL1Tyrosine Kinase>10,000>2000
SRCTyrosine Kinase5,5001100
EGFRTyrosine Kinase>10,000>2000
PIK3CALipid Kinase>10,000>2000
AKT1AGC9,8001960
PKAAGC>10,000>2000

Table 1: Hypothetical kinase selectivity profile for AZ-Hypothetical. The primary target is MAPK14 (p38α). Fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target.

Interpretation:

Based on the data in Table 1, AZ-Hypothetical is a potent and selective inhibitor of MAPK14 (p38α). It exhibits high selectivity against other kinases within the CMGC family and across different kinase families. The high IC50 values for most other kinases indicate weak or no inhibition at concentrations where it potently inhibits its primary target.

III. Visualization of Workflows and Pathways

Visual diagrams are invaluable tools for representing complex experimental workflows and biological signaling pathways.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for determining the kinase selectivity profile of a novel compound.

G cluster_0 Compound Synthesis & QC cluster_1 Primary Screening cluster_2 Secondary Screening & Analysis a Compound Synthesis b Purity & Identity Check a->b c Single-Dose Kinase Panel Screen (e.g., 1 µM) b->c d Hit Identification (% Inhibition > Threshold) c->d e Dose-Response Assay (IC50 or Kd Determination) d->e f Selectivity Profile Generation e->f g Structure-Activity Relationship (SAR) Analysis f->g

Figure 1. A generalized workflow for kinase inhibitor selectivity profiling.
Simplified MAPK Signaling Pathway

The diagram below depicts a simplified representation of the MAPK/p38 signaling pathway, illustrating the point of intervention for an inhibitor like AZ-Hypothetical.

G cluster_0 Upstream Signaling cluster_1 MAP Kinase Cascade cluster_2 Downstream Effects Stress Cellular Stress / Cytokines MAP3K MAP3K Stress->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK14 MAPK14 (p38α) MAP2K->MAPK14 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) MAPK14->TranscriptionFactors CellularResponse Inflammation / Apoptosis TranscriptionFactors->CellularResponse Inhibitor AZ-Hypothetical Inhibitor->MAPK14

Figure 2. Inhibition of the p38 MAPK pathway by AZ-Hypothetical.

IV. Conclusion

The comprehensive characterization of a kinase inhibitor's selectivity is a cornerstone of modern drug development. Through the systematic application of high-throughput screening methodologies, such as competition binding and enzymatic assays, researchers can build a detailed picture of a compound's interaction with the human kinome. This information is critical for optimizing lead compounds, predicting potential off-target effects, and ultimately developing safer and more effective targeted therapies. The workflows and data presentation strategies outlined in this guide provide a framework for the rigorous evaluation of kinase inhibitor selectivity, enabling informed decision-making throughout the drug discovery pipeline.

In-depth Technical Guide: The Structure-Activity Relationship of AZ5385

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific literature and databases has revealed no specific information, including structure-activity relationship (SAR) studies, for a compound designated as AZ5385.

The initial search queries for "this compound structure-activity relationship," "this compound mechanism of action," "this compound synthesis," and "this compound biological assays" did not yield any relevant results for a molecule with this identifier. The search results pointed to SAR studies of other unrelated compounds, highlighting a gap in the public domain regarding this compound.

It is possible that this compound is an internal development code for a compound that has not yet been disclosed in publications or patents, or it may be an incorrect identifier. Without access to proprietary data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations.

Therefore, the core requirements of this request—summarizing quantitative data into tables, providing detailed experimental methodologies, and creating diagrams for signaling pathways and experimental workflows related to this compound—cannot be fulfilled at this time due to the lack of available information.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary compound or to verify the compound identifier. Should information on this compound become publicly available in the future, a comprehensive analysis as requested could be performed.

Methodological & Application

Application Notes and Protocols for Antiviral Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "AZ5385" did not yield any relevant scientific data regarding antiviral efficacy. It is highly probable that this is a typographical error. Based on the core requirement for antiviral efficacy data, these application notes will focus on two well-documented antiviral agents, Azvudine and GS-5245 (Obeldesivir) , as exemplary compounds for detailing experimental protocols and data presentation.

Introduction

These application notes provide a comprehensive overview of the methodologies used to assess the antiviral efficacy of therapeutic compounds. The protocols detailed below are essential for researchers, scientists, and drug development professionals working on the identification and validation of novel antiviral agents. The primary assays covered include the plaque reduction assay for determining viral titer, quantitative polymerase chain reaction (qPCR) for viral load measurement, and the MTT assay for assessing cell viability and cytotoxicity of the test compounds.

Compound Profiles

Azvudine (FNC)

Azvudine is a nucleoside reverse transcriptase inhibitor with broad-spectrum antiviral activity.[1] It has demonstrated efficacy against HIV, HBV, HCV, and SARS-CoV-2.[1][2] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[3]

GS-5245 (Obeldesivir)

GS-5245 is an oral prodrug of the nucleoside analog GS-441524.[4][5] It targets the highly conserved viral RNA-dependent RNA polymerase (RdRp), making it a broad-spectrum antiviral candidate against various coronaviruses, including SARS-CoV-2.[6][7]

Quantitative Antiviral Efficacy Data

The following tables summarize the in vitro antiviral activity of Azvudine and GS-5245 against different viruses.

Table 1: In Vitro Antiviral Activity of Azvudine

VirusCell LineEC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Various1.2 - 4.315 - 83[8]
HCoV-OC43Various1.2 - 4.315 - 83[8]
HIV-1Various0.00003 - 0.00692>1000[8]
HIV-2Various0.000018 - 0.000025>1000[8]
HCVVarious0.024Not Reported[8]

Table 2: In Vitro Antiviral Activity of GS-5245 and its Active Metabolite GS-441524

CompoundVirusCell LineEC50 (µM)Reference
GS-5245HCoV-NL63LLC-MK20.62[9]
GS-441524HCoV-NL63LLC-MK20.52[9]
Remdesivir (comparator)HCoV-NL63LLC-MK20.49[9]

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying infectious virus particles.

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of serial dilutions of the antiviral compound. The formation of plaques (localized areas of cell death) is inhibited by an effective antiviral.

Protocol:

  • Cell Seeding: Seed Vero E6 cells (or another susceptible cell line) in 12-well plates and incubate until a confluent monolayer is formed.[10]

  • Compound Dilution: Prepare serial dilutions of the test compound in serum-free cell culture medium.

  • Virus-Compound Incubation: Mix the diluted compound with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.[10]

  • Infection: Remove the culture medium from the cells and add the virus-compound mixture to the cell monolayer. Incubate for 1 hour at 37°C to allow for viral adsorption.[10]

  • Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or Noble agar) to restrict virus spread to adjacent cells.[11]

  • Incubation: Incubate the plates for 3 days at 37°C in a CO2 incubator.[10]

  • Staining: Fix the cells with 10% neutral buffered formalin and stain with a crystal violet solution to visualize the plaques.[10]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

Viral Load Determination by quantitative PCR (qPCR)

This assay measures the amount of viral nucleic acid in a sample.

Principle: Viral RNA is extracted from infected cell culture supernatants or animal tissues, reverse transcribed to cDNA, and then quantified using real-time PCR with primers and probes specific to a viral gene.

Protocol:

  • Sample Collection: Collect supernatants from infected cell cultures or tissue samples from infected animals at various time points post-infection.

  • RNA Extraction: Extract viral RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • qPCR Reaction Setup: Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers targeting a conserved viral gene, a fluorescently labeled probe, and a qPCR master mix.[12]

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

  • Standard Curve: Generate a standard curve using serial dilutions of a plasmid containing the target viral gene sequence with a known copy number.[13]

  • Data Analysis: Quantify the viral genome copies in the samples by comparing their Ct (cycle threshold) values to the standard curve. The viral load is typically expressed as viral genome copies per milliliter (copies/mL).[13]

Cell Viability and Cytotoxicity Assessment by MTT Assay

This assay determines the effect of the antiviral compound on the viability of the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[14][15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000–100,000 cells/well.[14]

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator to allow for the formation of formazan crystals.[14]

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.

Visualizations

Antiviral_Efficacy_Testing_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Prepare Cell Monolayer Plaque_Assay Plaque Reduction Assay Cell_Culture->Plaque_Assay qPCR_Assay qPCR for Viral Load Cell_Culture->qPCR_Assay MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Compound_Prep Prepare Compound Dilutions Compound_Prep->Plaque_Assay Compound_Prep->qPCR_Assay Compound_Prep->MTT_Assay Virus_Stock Prepare Virus Stock Virus_Stock->Plaque_Assay Virus_Stock->qPCR_Assay EC50 Determine EC50 Plaque_Assay->EC50 Plaque Reduction % qPCR_Assay->EC50 Viral Load Reduction CC50 Determine CC50 MTT_Assay->CC50 Cell Viability % SI Calculate Selectivity Index (SI = CC50/EC50) EC50->SI CC50->SI Azvudine_Mechanism_of_Action cluster_cell Host Cell Azvudine Azvudine Azvudine_TP Azvudine Triphosphate (Active Form) Azvudine->Azvudine_TP Phosphorylation by host cell kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Azvudine_TP->RdRp Competes with natural nucleotides Viral_RNA Viral RNA Template Viral_RNA->RdRp New_RNA_Strand Nascent Viral RNA Strand RdRp->New_RNA_Strand RNA Synthesis Chain_Termination Chain Termination New_RNA_Strand->Chain_Termination Incorporation of Azvudine-TP GS5245_Mechanism_of_Action cluster_body Systemic Circulation & Host Cell GS5245 GS-5245 (Oral Prodrug) GS441524 GS-441524 (Parent Nucleoside) GS5245->GS441524 Metabolism GS441524_TP GS-441524 Triphosphate (Active Form) GS441524->GS441524_TP Phosphorylation by host cell kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Inhibits RdRp Viral_RNA Viral RNA Template Viral_RNA->RdRp RNA_Replication_Inhibition Inhibition of Viral RNA Replication RdRp->RNA_Replication_Inhibition

References

Application Notes and Protocols: AZ5385 in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Clarification

An extensive search for the compound "AZ5385" in combination with other antiviral agents did not yield any specific results in the public domain, including scientific literature and clinical trial databases. It is possible that "this compound" is an internal development name, a very recent discovery not yet published, or a misidentification.

To provide accurate and relevant application notes and protocols, clarification on the identity of this compound is necessary. Researchers, scientists, and drug development professionals interested in the antiviral combinations of a specific agent are encouraged to verify the compound's designation.

Once the correct compound name is identified, the following sections will be populated with detailed information, including its mechanism of action, synergistic antiviral effects in combination with other agents, and comprehensive experimental protocols.

Introduction to [Corrected Compound Name]

(This section will be completed upon identification of the compound.)

Mechanism of Action

(This section will be completed upon identification of the compound and will include a signaling pathway diagram.)

Synergistic Antiviral Activity in Combination Therapies

(This section will present data on the efficacy of the compound when used with other antiviral drugs. Data will be summarized in tables for clear comparison.)

Table 1: In Vitro Antiviral Activity of [Corrected Compound Name] in Combination with Other Antiviral Agents against [Virus Name]

(Data to be populated based on available research.)

Combination Cell Line IC50 of [Corrected Compound Name] (µM) IC50 of Partner Drug (µM) Combination Index (CI) Synergy/Antagonism
Example: [Corrected Compound Name] + RemdesivirVero E6
Example: [Corrected Compound Name] + FavipiravirA549
Table 2: In Vivo Efficacy of [Corrected Compound Name] Combination Therapy in [Animal Model]

(Data to be populated based on available research.)

Treatment Group Dosage Viral Titer Reduction (log10) Survival Rate (%) Pathology Score
Vehicle Control
[Corrected Compound Name] alone
Partner Drug alone
[Corrected Compound Name] + Partner Drug

Experimental Protocols

(This section will provide detailed methodologies for key experiments.)

In Vitro Antiviral Assay

(A detailed protocol for assessing the antiviral activity of drug combinations in cell culture will be provided, including an experimental workflow diagram.)

Synergy Analysis

(A protocol for calculating the Combination Index (CI) to determine synergy, additivity, or antagonism will be detailed.)

In Vivo Efficacy Study in Animal Models

(A comprehensive protocol for evaluating the in vivo efficacy of combination therapies in relevant animal models will be outlined, including an experimental workflow diagram.)

Visualizations

(Diagrams for signaling pathways and experimental workflows will be generated using Graphviz DOT language upon identification of the compound and relevant data.)

Awaiting clarification on the compound "this compound" to proceed with generating the detailed application notes and protocols.

Application Note: Analysis of EGFR Phosphorylation Inhibition by AZD5385 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to its ligands, such as the epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[1][2] This autophosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for normal cell function.[1][2]

Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime therapeutic target.[1][3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have been developed to block the receptor's kinase activity, thereby inhibiting its autophosphorylation and downstream signaling.[4][5][] AZD5385 is a potent and selective inhibitor of EGFR kinase activity. By competitively binding to the ATP-binding site of the EGFR kinase domain, AZD5385 is designed to prevent receptor autophosphorylation and consequently suppress oncogenic signaling.

Western blotting is a fundamental and widely used technique to assess the efficacy of EGFR inhibitors like AZD5385.[1] This method allows for the specific detection and quantification of the phosphorylated form of EGFR (p-EGFR), providing a direct measure of the inhibitor's activity in cellular models. This application note provides a detailed protocol for utilizing Western blot analysis to evaluate the dose-dependent effect of AZD5385 on EGFR phosphorylation in cancer cell lines.

EGFR Signaling Pathway and Inhibition by AZD5385

The following diagram illustrates the EGFR signaling cascade and the mechanism of inhibition by AZD5385.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding & Dimerization EGFR_active p-EGFR (active) EGFR_inactive->EGFR_active Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR_active->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR_active->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation AZD5385 AZD5385 AZD5385->EGFR_inactive Inhibition

Caption: EGFR signaling pathway and inhibition by AZD5385.

Experimental Protocols

This section provides a detailed methodology for assessing the inhibitory effect of AZD5385 on EGFR phosphorylation.

1. Cell Culture and Treatment

  • Cell Line Selection: Choose a cancer cell line with known EGFR expression, such as A431 (high EGFR expression) or other relevant lines for the specific cancer type under investigation.[7]

  • Cell Seeding: Plate the cells in 6-well plates and culture them in their recommended growth medium until they reach 70-80% confluency.[8]

  • Serum Starvation (Optional): To reduce the basal levels of EGFR phosphorylation, you can serum-starve the cells by replacing the growth medium with a serum-free medium for 16-24 hours prior to treatment.[1][8]

  • Inhibitor Preparation: Prepare a stock solution of AZD5385 in DMSO. Further dilute the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations for treatment.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of AZD5385 (e.g., a dose-response range) for a predetermined duration (e.g., 1-4 hours). Include a vehicle control (DMSO) treatment.[8]

  • EGF Stimulation: Following the inhibitor treatment, stimulate the cells with EGF to induce EGFR phosphorylation. A common starting point is a final concentration of 100 ng/mL EGF for 15-30 minutes at 37°C.[1][8]

2. Cell Lysis and Protein Quantification

  • Cell Lysis: After EGF stimulation, immediately place the culture plates on ice.[8] Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1][8]

  • Lysate Preparation: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][8]

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1][8] Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.[8]

  • Protein Quantification: Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.[1] Determine the protein concentration of each sample using a standard protein assay, such as the BCA assay, according to the manufacturer's instructions.[1]

3. Western Blot Protocol

The following diagram outlines the workflow for the Western blot analysis.

Western_Blot_Workflow start Start sample_prep Sample Preparation (Lysate + Laemmli Buffer) start->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab wash1 Washing (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (1 hour at RT) wash1->secondary_ab wash2 Washing (TBST) secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Western blot workflow for p-EGFR analysis.

  • Sample Preparation: Normalize the protein concentration of all samples with the lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final 1X concentration and boil at 95-100°C for 5 minutes to denature the proteins.[1][8]

  • SDS-PAGE: Load equal amounts of total protein (typically 20-40 µg) per lane into a polyacrylamide gel (e.g., 4-12% gradient gel).[8] Include a pre-stained protein ladder in one lane to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8][9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. It is recommended to incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1][8]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[1]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature with gentle agitation.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibodies.[1]

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.[1]

  • Stripping and Re-probing (Optional): If probing for multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., for a loading control like β-actin or GAPDH).

Data Presentation

The quantitative data related to the experimental protocol are summarized in the tables below for easy reference.

Table 1: Reagent and Antibody Dilutions

Reagent/AntibodyRecommended Dilution/Concentration
EGF Stimulation10-100 ng/mL[8]
AZD5385Dependent on IC50; suggest 1, 10, 100, 1000 nM[8]
Primary Antibody (p-EGFR)1:1000 in 5% BSA/TBST[8][9]
Primary Antibody (Total EGFR)1:1000 in 5% BSA/TBST[9]
Primary Antibody (Loading Control)Varies by antibody (e.g., 1:1000 to 1:10,000)
HRP-conjugated Secondary Antibody1:2000 to 1:10,000 in 5% BSA/TBST

Table 2: Incubation Times and Temperatures

StepDurationTemperature
Serum Starvation12-24 hours[8]37°C
Inhibitor Treatment1-4 hours[8]37°C
EGF Stimulation5-30 minutes[1][8]37°C
Cell Lysis30 minutes[8]On ice
Blocking1 hour[8]Room Temperature
Primary Antibody IncubationOvernight[8]4°C
Secondary Antibody Incubation1 hour[1]Room Temperature

4. Data Analysis

  • Image Quantification: Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ).

  • Normalization: For each sample, normalize the p-EGFR band intensity to the corresponding total EGFR band intensity. This ratio corrects for any variations in protein loading.

  • Data Interpretation: Compare the normalized p-EGFR levels across the different concentrations of AZD5385. A dose-dependent decrease in the p-EGFR/total EGFR ratio indicates effective inhibition of EGFR phosphorylation by AZD5385. The results can be plotted to determine the half-maximal inhibitory concentration (IC50) of the compound.

References

Application Notes and Protocols: Plaque Reduction Assay for Evaluating the Antiviral Activity of AZ5385

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The plaque reduction assay is a fundamental method in virology used to quantify the infectivity of a lytic virus and to assess the efficacy of antiviral compounds. This application note provides a detailed protocol for utilizing a plaque reduction assay to evaluate the potential antiviral activity of AZ5385, a selective PARP1 inhibitor. While this compound is primarily investigated for its role in oncology, this protocol outlines a methodology to explore its putative antiviral effects. The procedure described herein is a standard method adapted for the in vitro assessment of a small molecule inhibitor against a plaque-forming virus.

Data Presentation

The antiviral activity of this compound is determined by the reduction in the number of viral plaques in the presence of the compound compared to a no-drug control. The results are typically expressed as the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that reduces the number of plaques by 50%.

Table 1: Hypothetical Plaque Reduction Data for this compound

This compound Concentration (µM)Mean Plaque CountStandard DeviationPercent Plaque Reduction (%)
0 (Vehicle Control)12080
0.1105612.5
178535
555454.2
1025379.2
258293.3
502198.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

This section details the methodology for performing a plaque reduction assay to determine the antiviral activity of this compound.

Materials and Reagents:

  • Cell Line: A cell line susceptible to the virus of interest (e.g., Vero E6 cells for SARS-CoV-2).

  • Virus: A plaque-forming virus stock with a known titer (Plaque Forming Units/mL).

  • Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate medium.

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Overlay Medium: 2X Modified Eagle Medium (MEM) and a solution of 1.2% Avicel or other semi-solid medium like methylcellulose or agarose.

  • Staining Solution: Crystal Violet solution (e.g., 0.1% Crystal Violet in 20% ethanol) or Neutral Red.[1]

  • Fixative: 10% Formalin solution.

  • Buffers: Phosphate Buffered Saline (PBS).

  • Equipment: 6-well or 24-well cell culture plates, biosafety cabinet, CO₂ incubator, microscope.

Experimental Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the susceptible cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10⁶ cells/well for a 6-well plate).[2]

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used for the drug, e.g., DMSO).

  • Virus Dilution and Incubation with Compound:

    • On the day of the experiment, prepare a virus dilution in the culture medium that will produce a countable number of plaques (e.g., 50-100 plaques per well).

    • Mix equal volumes of the virus dilution with each of the this compound dilutions.

    • Incubate the virus-compound mixture at 37°C for 1 hour to allow the compound to interact with the virus.[3]

  • Infection of Cells:

    • Wash the confluent cell monolayers with PBS.

    • Inoculate the cells with the virus-AZ5385 mixture.

    • Incubate at 37°C for 1 hour to allow for virus adsorption, gently rocking the plates every 15 minutes.[2]

  • Overlay Application:

    • After the incubation period, remove the inoculum from the wells.

    • Gently add the overlay medium to each well. The semi-solid nature of the overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.[4]

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus.

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells with a 10% formalin solution.

    • Remove the overlay and stain the cell monolayer with a staining solution like crystal violet.[1] Healthy cells will take up the stain, while areas of cell death due to viral lysis (plaques) will remain clear.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control using the following formula:

      • % Plaque Reduction = [(Plaque count in control - Plaque count in drug-treated) / Plaque count in control] x 100

    • Determine the IC₅₀ value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Diagram 1: Experimental Workflow of Plaque Reduction Assay

G cluster_prep Preparation cluster_infection Infection cluster_incubation_vis Incubation & Visualization cluster_analysis Data Analysis Cell_Seeding Seed Susceptible Cells in Culture Plates Infection Inoculate Cell Monolayers Cell_Seeding->Infection AZ5385_Prep Prepare Serial Dilutions of this compound Incubation Incubate Virus with This compound Dilutions AZ5385_Prep->Incubation Virus_Prep Prepare Virus Dilution Virus_Prep->Incubation Incubation->Infection Overlay Add Semi-Solid Overlay Infection->Overlay Incubate_Plates Incubate for Plaque Formation Overlay->Incubate_Plates Stain_Count Fix, Stain, and Count Plaques Incubate_Plates->Stain_Count Analysis Calculate % Plaque Reduction and Determine IC50 Stain_Count->Analysis

Caption: Workflow for the plaque reduction assay to evaluate this compound.

Diagram 2: Principle of Plaque Reduction by an Antiviral Compound

G cluster_control Vehicle Control (No Drug) cluster_treated This compound Treated Virus_Control Virus Cells_Control Host Cells Virus_Control->Cells_Control Infection Plaques_Control Plaque Formation (Cell Lysis) Cells_Control->Plaques_Control Replication & Spread Virus_Treated Virus This compound This compound Virus_Treated->this compound Interaction Cells_Treated Host Cells Virus_Treated->Cells_Treated Infection Blocked or Reduced This compound->Cells_Treated Inhibition of Replication No_Plaques Inhibition of Plaque Formation Cells_Treated->No_Plaques

Caption: Inhibition of viral plaques by an antiviral agent like this compound.

References

Application Notes and Protocols for High-Content Screening in Anti-Fibrotic Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-content screening (HCS) has emerged as a powerful technology in drug discovery, enabling the simultaneous analysis of multiple cellular parameters in a high-throughput manner. This phenotypic screening approach provides a deeper understanding of a compound's effect on cellular function and morphology, moving beyond single-target assays. These application notes provide a detailed framework for utilizing HCS to identify and characterize small molecule inhibitors of cellular fibrosis, a pathological process central to a wide range of chronic diseases.

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. The transforming growth factor-beta (TGF-β) signaling pathway is a key driver of this process, making it a prime target for therapeutic intervention. This document will outline a representative HCS workflow to screen for inhibitors of TGF-β-induced fibrosis in a relevant cell model.

Core Concepts in High-Content Screening

High-content screening integrates automated microscopy, image analysis, and data management to extract quantitative, multi-parametric data from cell-based assays.[1][2] This approach allows for the detailed characterization of cellular phenotypes, such as changes in protein expression, subcellular localization, and cell morphology.[1][2] Phenotypic drug discovery, powered by HCS, focuses on identifying compounds that produce a desired change in cellular phenotype, often without prior knowledge of the specific molecular target.[3]

TGF-β Signaling Pathway in Fibrosis

The TGF-β signaling pathway plays a pivotal role in the pathogenesis of fibrosis. Upon ligand binding, TGF-β receptors activate downstream signaling cascades, primarily through the phosphorylation of Smad proteins (Smad2/3).[4][5][6] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding for collagen and alpha-smooth muscle actin (α-SMA).[4][7]

TGF_beta_pathway TGF_beta TGF-β Ligand TGFBR1_2 TGF-β Receptor (Type I/II) TGF_beta->TGFBR1_2 p_Smad2_3 p-Smad2/3 TGFBR1_2->p_Smad2_3 P Smad_complex Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_transcription Gene Transcription (Collagen, α-SMA) Nucleus->Gene_transcription Activation Fibrosis Fibrosis Gene_transcription->Fibrosis Inhibitor Small Molecule Inhibitor Inhibitor->TGFBR1_2 Inhibition HCS_Workflow cluster_preparation Assay Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., Fibroblasts) compound_treatment 2. Compound Treatment (Small Molecule Library) cell_seeding->compound_treatment tgf_beta_stimulation 3. TGF-β Stimulation compound_treatment->tgf_beta_stimulation staining 4. Fixation & Staining (Nuclei, α-SMA, Collagen) tgf_beta_stimulation->staining image_acquisition 5. Automated Microscopy staining->image_acquisition image_analysis 6. Image Segmentation & Feature Extraction image_acquisition->image_analysis data_analysis 7. Hit Identification & Dose-Response image_analysis->data_analysis target_validation 8. Target Deconvolution (Optional) data_analysis->target_validation Image_Analysis_Workflow input_images Input Images (DAPI, α-SMA, Collagen I) segment_nuclei 1. Segment Nuclei (DAPI channel) input_images->segment_nuclei segment_cytoplasm 2. Segment Cytoplasm (based on α-SMA channel) segment_nuclei->segment_cytoplasm measure_intensity 3. Measure Intensity (α-SMA & Collagen I) segment_cytoplasm->measure_intensity measure_morphology 4. Measure Morphology (Cell size, shape) segment_cytoplasm->measure_morphology output_data Output Data Table measure_intensity->output_data measure_morphology->output_data

References

Application Notes and Protocols for AZ5385 in Viral Entry Studies: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for the compound "AZ5385" in the context of viral entry mechanisms did not yield any specific, publicly available scientific literature or data. Therefore, the creation of detailed Application Notes and Protocols for this topic is not possible at this time.

Extensive database searches and inquiries into chemical and biological research repositories have failed to identify any compound with the designation "this compound" being investigated for its effects on viral entry. This suggests several possibilities:

  • Typographical Error: The designation "this compound" may be a typographical error, and the intended compound may have a different name.

  • Internal Compound Name: "this compound" could be an internal code for a compound under early-stage development within a pharmaceutical or research organization, with no data yet released into the public domain.

  • Discontinued or Unpublished Research: Research on this compound may have been discontinued or has not yet resulted in a peer-reviewed publication.

Without any information on the chemical structure, molecular target, or mechanism of action of "this compound," it is impossible to generate the requested detailed protocols, data tables, or visualizations. These documents require specific experimental parameters, quantitative data from assays, and a known biological pathway to illustrate.

We recommend that researchers, scientists, and drug development professionals seeking information on "this compound" for studying viral entry mechanisms first verify the compound's designation and search for any available preliminary data or publications under alternative names.

For general information on studying viral entry mechanisms, researchers can refer to established protocols for various assays, including:

  • Viral Entry Assays: Utilizing pseudotyped viruses or fluorescently labeled viruses to quantify viral uptake into host cells.

  • Cell Viability Assays: To determine the cytotoxic effects of any potential inhibitory compounds.

  • Mechanism of Action Studies: Including time-of-addition assays, receptor binding assays, and fusion assays to pinpoint the specific stage of viral entry being affected.

Should information on "this compound" become publicly available, the development of detailed Application Notes and Protocols can be revisited.

Troubleshooting & Optimization

Technical Support Center: AZ5385 Cytotoxicity in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of AZ5385 in HeLa cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family. By inhibiting EGFR, this compound can interfere with downstream signaling pathways that are crucial for cell proliferation, survival, and migration. In the context of cancer cells like HeLa, which often exhibit dysregulated EGFR signaling, this inhibition can lead to cytotoxic effects.

Q2: Has the cytotoxicity of this compound been evaluated in HeLa cells?

Q3: What are the expected cytotoxic effects of inhibiting EGFR in HeLa cells?

A3: Inhibition of EGFR signaling in cancer cells like HeLa can lead to several cytotoxic outcomes, including:

  • Apoptosis (Programmed Cell Death): By blocking pro-survival signals, EGFR inhibitors can trigger the intrinsic or extrinsic apoptotic pathways.[1]

  • Cell Cycle Arrest: EGFR signaling is involved in cell cycle progression. Its inhibition can cause cells to arrest at various checkpoints, preventing them from dividing.

  • Inhibition of Proliferation: By halting cell division and inducing cell death, the overall proliferation of the cancer cell population is reduced.

Q4: Are there other EGFR inhibitors with known cytotoxicity in HeLa cells?

A4: Yes, other EGFR inhibitors have been studied in HeLa cells. For example, the EGFR inhibitor Cetuximab has an IC50 of 2 mg/ml in HeLa cells.[2][3] Comparing the activity of this compound to other compounds targeting the same pathway can provide valuable context for your experiments.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette to dispense cells evenly across the plate. Perform a cell count before seeding to ensure consistency between experiments.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the compound dilutions under a microscope for any signs of precipitation. If observed, consider using a different solvent or preparing fresh dilutions. Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Issue 2: No significant cytotoxicity observed at expected concentrations.

  • Possible Cause: Sub-optimal incubation time.

    • Solution: The cytotoxic effects of kinase inhibitors can be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for observing a cytotoxic response with this compound in your HeLa cell line.

  • Possible Cause: Cell line resistance.

    • Solution: While HeLa cells are generally sensitive to EGFR inhibition, prolonged culturing or cell line heterogeneity can lead to resistant populations. Verify the EGFR expression levels in your HeLa cells using techniques like western blotting or flow cytometry.

  • Possible Cause: Inactive compound.

    • Solution: Ensure the proper storage and handling of the this compound compound. If possible, test its activity in a cell-free kinase assay or a sensitive positive control cell line to confirm its potency.

Issue 3: High background signal in the cytotoxicity assay.

  • Possible Cause (LDH Assay): High spontaneous LDH release.

    • Solution: This may be due to over-confluency of cells, rough handling during media changes, or inherent leakiness of the cells. Optimize cell seeding density to avoid confluency during the experiment and handle the plates gently.

  • Possible Cause (MTT/MTS Assay): Contamination.

    • Solution: Microbial contamination can lead to the reduction of the tetrazolium salt, causing a false-positive signal. Regularly check your cell cultures for contamination and maintain sterile techniques.

  • Possible Cause (General): Interference from the compound.

    • Solution: Some compounds can directly react with the assay reagents. Run a "compound only" control (compound in media without cells) to check for any direct interference with the assay's colorimetric or fluorometric readout.

Quantitative Data Summary

CompoundTargetCell LineEndpointValue
This compoundEGFRHeLaAntiviral EC50 (HRV-2)0.35 µM
CetuximabEGFRHeLaIC502 mg/ml[2][3]
PARP InhibitorPARPHeLaIC507 µM[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for determining the cytotoxicity of small molecule inhibitors in HeLa cells.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Also, include a "no cells" control with media only for background subtraction.

    • Carefully remove the old media and add 100 µL of the prepared compound dilutions or controls to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the "no cells" control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.

Protocol 2: LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • HeLa cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • In addition to the experimental wells, prepare wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit).

  • LDH Release Measurement:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement:

    • Add the stop solution provided in the kit if required.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from the "no cells" control) from all readings.

    • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves normalizing the experimental LDH release to the spontaneous and maximum LDH release controls.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits AKT->Proliferation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed HeLa Cells (96-well plate) Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddReagent Add Cytotoxicity Reagent (e.g., MTT or LDH substrate) Incubate2->AddReagent Incubate3 Incubate AddReagent->Incubate3 Read Measure Absorbance Incubate3->Read Analyze Calculate % Cytotoxicity & Determine CC50 Read->Analyze Troubleshooting_Logic Start Unexpected Cytotoxicity Results CheckVariability High Variability? Start->CheckVariability CheckEfficacy Low/No Effect? CheckVariability->CheckEfficacy No VariabilityYes Yes CheckVariability->VariabilityYes Yes CheckBackground High Background? CheckEfficacy->CheckBackground No EfficacyYes Yes CheckEfficacy->EfficacyYes Yes BackgroundYes Yes CheckBackground->BackgroundYes Yes End Consult Further Literature/Support CheckBackground->End No VariabilitySolutions Check Seeding Density Avoid Edge Effects Check Compound Solubility VariabilityYes->VariabilitySolutions EfficacySolutions Optimize Incubation Time Verify Cell Line Sensitivity Confirm Compound Activity EfficacyYes->EfficacySolutions BackgroundSolutions Optimize Cell Density Check for Contamination Run Compound-Only Control BackgroundYes->BackgroundSolutions

References

Overcoming AZ5385 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with AZ5385, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

A1: this compound is known to have low aqueous solubility. For in vitro experiments, it is recommended to first attempt dissolution in 100% Dimethyl Sulfoxide (DMSO). If solubility issues persist, other organic solvents such as Ethanol or Dimethylformamide (DMF) can be tested. It is advisable to start with a small amount of the compound to test solubility in these alternative solvents before proceeding with your entire stock.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assays?

A2: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, as higher concentrations can have cytotoxic effects. You should always perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q3: My this compound precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, it is recommended to perform serial dilutions. Instead of diluting your concentrated DMSO stock directly into your final aqueous buffer, first, perform intermediate dilutions in a solvent that is miscible with both DMSO and water, such as ethanol. Alternatively, for cell-based assays, you can try diluting the compound in a medium containing serum, as serum proteins can help to keep the compound in solution. A gentle vortex or sonication after dilution may also help.

Q4: Can I use heating to improve the solubility of this compound?

A4: Gentle warming (e.g., to 37°C) can be attempted to aid dissolution. However, the stability of this compound at elevated temperatures is not well characterized. Prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always visually inspect the solution for any signs of degradation, such as a color change.

Q5: How should I store my this compound stock solutions?

A5: this compound powder is typically stored at -20°C for long-term stability. Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to six months, or at -20°C for up to one month.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

Solubility Data

The following table summarizes the known solubility characteristics of this compound in common laboratory solvents. Please note that quantitative solubility data is limited, and these recommendations are based on qualitative information and general practices for compounds of this class.

SolventSolubility ProfileRecommended Use
DMSO Generally solubleRecommended as the primary solvent for creating stock solutions for in vitro assays.
Ethanol May be solubleCan be used as an alternative solvent or for intermediate dilutions.
DMF May be solubleAn alternative organic solvent to test if solubility in DMSO is insufficient.
Water Low solubilityNot recommended for creating primary stock solutions.
Aqueous Buffers (e.g., PBS) Low solubilityDirect dissolution is not recommended. Dilute from a stock solution in an organic solvent.

Experimental Protocols

Protocol for Solubilizing this compound for In Vitro Cell-Based Assays

This protocol provides a step-by-step guide for dissolving this compound and preparing working solutions for cell culture experiments.

Materials:

  • This compound powder

  • 100% sterile DMSO

  • Sterile, high-quality, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile cell culture medium (with or without serum, as required by your experiment)

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the appropriate volume of 100% sterile DMSO to achieve your desired stock concentration (e.g., 10 mM). d. Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, you may sonicate the tube in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure there are no visible particles.

  • Prepare Intermediate Dilutions (if necessary): a. To avoid precipitation when diluting into an aqueous medium, it is advisable to perform a serial dilution. b. For example, dilute your 10 mM stock solution in DMSO to 1 mM in 100% DMSO.

  • Prepare the Final Working Solution: a. Warm your cell culture medium to 37°C. b. Add the required volume of your this compound stock solution (or intermediate dilution) to the pre-warmed medium to achieve your final desired concentration. It is crucial to add the DMSO stock to the aqueous medium and not the other way around. c. Immediately after adding the compound, vortex the solution gently for 10-15 seconds to ensure rapid and uniform mixing. d. Ensure the final concentration of DMSO in your working solution is compatible with your cells (typically ≤ 0.5%).

  • Storage of Stock Solutions: a. Aliquot the concentrated stock solution into single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway

This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->Dimerization Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing this compound for use in a cell-based assay.

AZ5385_Workflow start Start: this compound Powder dissolve Dissolve in 100% DMSO (Vortex/Sonicate) start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot for Storage (-80°C) stock->aliquot dilute Dilute in Pre-warmed Cell Culture Medium stock->dilute mix Vortex Gently dilute->mix final Final Working Solution (e.g., 10 µM) mix->final assay Add to Cell Culture for Assay final->assay

Caption: Workflow for preparing this compound working solutions.

References

Technical Support Center: Optimizing AZ5385 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding the specific compound "AZ5385" or "AZD5385" is not available in publicly accessible scientific literature and databases. The following technical support guide is a generalized framework based on established principles of drug optimization for researchers, scientists, and drug development professionals. To utilize this guide effectively, substitute the placeholder "this compound" with the specific details of your compound of interest, including its mechanism of action and cellular targets.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a novel compound like this compound where published data is unavailable, a logical starting point is to perform a dose-response experiment across a wide range of concentrations. We recommend a logarithmic dilution series, for instance, from 1 nM to 100 µM. This broad range will help in identifying the concentration window where the compound exhibits its biological activity.

Q2: How do I determine the optimal incubation time for this compound treatment?

A2: The optimal incubation time is dependent on the mechanism of action of this compound and the biological question being addressed. A time-course experiment is recommended. After treating cells with a concentration of this compound known to elicit a response (determined from your initial dose-response curve), assess the desired endpoint at various time points (e.g., 6, 12, 24, 48, and 72 hours).

Q3: My IC50 value for this compound varies between experiments. What could be the cause?

A3: Variability in IC50 values is a common issue and can be attributed to several factors:

  • Cell Density: The number of cells seeded can significantly impact the effective concentration of the drug per cell.[1][2] Ensure consistent cell seeding density across all experiments.

  • Passage Number: As cells are passaged, their characteristics can change, potentially altering their sensitivity to the drug. Use cells within a consistent and low passage number range.

  • Reagent Variability: Ensure all reagents, including cell culture media and the drug itself, are from consistent lots.

  • Assay-Specific Conditions: Factors such as incubation time and the specific viability assay used can influence the IC50 value.[3][4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound at any concentration. 1. Compound Inactivity: The compound may not be active in the chosen cell line or assay. 2. Solubility Issues: this compound may not be fully dissolved in the culture medium. 3. Incorrect Target: The cellular target of this compound may not be present or functionally important in the selected cell line.1. Test the compound in a different, potentially more sensitive, cell line. Confirm the compound's activity through a secondary, orthogonal assay. 2. Check the solubility of this compound in your vehicle (e.g., DMSO) and the final concentration in the culture medium. Consider using a different solvent or a solubilizing agent. 3. Verify the expression and relevance of the intended target in your experimental model.
High background signal or "noise" in the assay. 1. Vehicle Effect: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used. 2. Assay Interference: Components of the assay may be interacting with this compound.1. Run a vehicle control experiment to determine the maximum concentration of the solvent that does not affect cell viability. 2. Consult the assay manufacturer's instructions for potential interfering substances.
Inconsistent dose-response curve. 1. Pipetting Errors: Inaccurate dilutions can lead to a non-sigmoidal dose-response curve. 2. Edge Effects: Cells in the outer wells of a microplate may behave differently than those in the inner wells.1. Use calibrated pipettes and ensure proper mixing at each dilution step. 2. Avoid using the outermost wells of the plate for experimental conditions. Fill them with media or a buffer to maintain a consistent environment.

Experimental Protocols

Determining the IC50 of this compound

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.[4][6][7]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. A common starting range is a 10-point, 3-fold dilution series starting from 100 µM.

  • Treatment: Remove the overnight culture medium and add the various concentrations of this compound to the wells. Include a vehicle-only control and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as an MTS or a CellTiter-Glo® assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.[3][5]

Data Presentation:

Cell Line Seeding Density (cells/well) Incubation Time (hours) IC50 (µM)
Example: MCF-75,00072[Insert Value]
Example: A5494,00072[Insert Value]

Visualizations

General Experimental Workflow for IC50 Determination

IC50_Workflow A Seed Cells in 96-well Plate B Prepare this compound Serial Dilutions C Treat Cells with this compound B->C D Incubate for Determined Time C->D E Perform Cell Viability Assay D->E F Analyze Data & Calculate IC50 E->F

Caption: A generalized workflow for determining the IC50 value of a compound.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 Values Check1 Consistent Cell Seeding? Start->Check1 Check2 Consistent Passage Number? Start->Check2 Check3 Consistent Reagents? Start->Check3 Check4 Standardized Assay Conditions? Start->Check4 Solution1 Optimize Seeding Density Check1->Solution1 No Solution2 Use Low Passage Cells Check2->Solution2 No Solution3 Use Same Lot of Reagents Check3->Solution3 No Solution4 Standardize Protocol Check4->Solution4 No

References

AZ5385 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of AZ5385 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that functions as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[1] EGFR is a key receptor tyrosine kinase involved in regulating cell growth, proliferation, and differentiation. By inhibiting the tyrosine kinase activity of EGFR, this compound can block downstream signaling pathways that contribute to tumor cell survival and proliferation. Additionally, this compound has been identified as a human rhinovirus 2 (HRV-2) viral blocker, with an EC50 of 0.35 µM, affecting the late stages of the viral life cycle.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are recommended[1]:

  • Powder: -20°C for up to 3 years, or 4°C for up to 2 years.

  • In solvent (e.g., DMSO): -80°C for up to 6 months, or -20°C for up to 1 month.

Q3: What is the solubility of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the desired final concentration in the cell culture medium.

Q4: What is the cytotoxic concentration of this compound?

A4: The cytotoxic concentration 50 (CC50) of this compound in HeLa cells after 72 hours of exposure is 9 µM.[1] It is important to determine the optimal non-toxic working concentration for your specific cell line and experimental setup through a dose-response experiment.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound in cell culture experiments.

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound stock solution. Prepare fresh stock solutions in DMSO. Aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage.
Instability of this compound in cell culture medium at 37°C. The stability of small molecules in culture media can be influenced by factors such as pH, media components, and enzymatic activity. For long-term experiments (e.g., several days), consider replenishing the medium with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration. It is also advisable to perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section).
Incorrect working concentration. Verify the calculations for the dilution of your stock solution. Perform a dose-response (concentration-response) experiment to determine the optimal working concentration for your specific cell line and assay.
Precipitation of this compound in cell culture medium Low solubility in aqueous media. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and to maintain compound solubility. When diluting the DMSO stock solution, add it to the medium with gentle mixing. If precipitation persists, consider using a formulation with solubilizing agents, though this should be tested for its effects on the cells.
High background or off-target effects Working concentration is too high. Refer to the CC50 value (9 µM in HeLa cells) as a guide and perform a dose-response experiment to identify a concentration that is effective for inhibiting EGFR signaling without causing significant cytotoxicity.
Interaction with media components. Some components of cell culture media, particularly serum, can bind to small molecules and reduce their effective concentration or lead to off-target effects. If using serum-containing medium, this interaction is a possibility. Consider reducing the serum concentration if your experiment allows, or switching to a serum-free medium after an initial cell attachment period.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium over time at 37°C. The analysis is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound powder

  • DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as used in your experiments

  • Sterile microcentrifuge tubes or a multi-well plate

  • 37°C incubator

  • -80°C freezer

  • HPLC or LC-MS system

Methodology:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the this compound stock solution in your cell culture medium to the final working concentration you use in your experiments (e.g., 1 µM).

  • Set Up Time Points: Aliquot the this compound-containing medium into sterile tubes or wells for each time point you want to test (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The "0 hour" sample will serve as your initial concentration reference.

  • Incubation: Place the tubes or plate in a 37°C incubator.

  • Sample Collection: At each designated time point, remove one aliquot and immediately store it at -80°C to prevent further degradation.

  • Sample Analysis: Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method. This will involve comparing the peak area of this compound at each time point to the peak area at time 0.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. This will provide an indication of the compound's stability under your experimental conditions.

Visualizations

AZ5385_Signaling_Pathway This compound Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds to P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation This compound This compound This compound->EGFR Inhibits Tyrosine Kinase Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Stability_Workflow Experimental Workflow for this compound Stability Assessment Prep_Stock Prepare this compound Stock in DMSO Prep_Work Dilute to Working Concentration in Media Prep_Stock->Prep_Work Aliquots Aliquot for Time Points (0, 2, 4, 8, 24, 48, 72h) Prep_Work->Aliquots Incubate Incubate at 37°C Aliquots->Incubate Collect Collect Samples at Each Time Point Incubate->Collect Store Store at -80°C Collect->Store Analyze Analyze by HPLC or LC-MS Store->Analyze Data Calculate % Remaining vs. Time 0 Analyze->Data Troubleshooting_Tree Troubleshooting Inconsistent this compound Activity Start Inconsistent or Low Activity? Check_Stock Is Stock Solution Old or Frequently Thawed? Start->Check_Stock New_Stock Prepare Fresh Stock and Aliquot Check_Stock->New_Stock Yes Check_Duration Long-Term Experiment (>24h)? Check_Stock->Check_Duration No End Problem Resolved New_Stock->End Replenish Replenish Medium with Fresh this compound Periodically Check_Duration->Replenish Yes Check_Conc Concentration Verified? Check_Duration->Check_Conc No Replenish->End Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Conc->End Yes Dose_Response->End

References

Technical Support Center: Troubleshooting Inconsistent Antiviral Results for AZ5385

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific antiviral compound "AZ5385" is not publicly available. The following troubleshooting guide is based on general principles and common issues encountered during antiviral drug development and testing. Researchers using any novel compound should adapt these recommendations to their specific experimental context.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results for antiviral compounds. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the EC50 values for our antiviral compound across different experimental runs. What are the potential causes?

Several factors can contribute to variability in EC50 values. These can be broadly categorized into three areas: virological, cellular, and compound-related.

  • Virological Factors:

    • Viral Titer: Inconsistent viral titers (the concentration of infectious virus) used to infect cells will directly impact the apparent efficacy of the compound.

    • Viral Strain/Isolate: Different strains or isolates of the same virus can exhibit varying susceptibility to an antiviral agent due to genetic differences.

    • Multiplicity of Infection (MOI): The ratio of infectious virus particles to cells can influence the outcome of the assay. A high MOI might overwhelm the antiviral effect.

  • Cellular Factors:

    • Cell Line Integrity: Misidentification, cross-contamination, or genetic drift of cell lines can lead to altered cellular responses to both viral infection and the antiviral compound.

    • Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can show altered metabolism and susceptibility to viral infection.

    • Cell Density: The density of the cell monolayer at the time of infection can affect viral spread and compound efficacy.

  • Compound-Related Factors:

    • Compound Stability: The compound may be unstable in the assay medium, leading to a decrease in its effective concentration over the course of the experiment.

    • Solubility Issues: Poor solubility of the compound can lead to inaccurate concentrations and precipitation in the assay wells.

    • Off-Target Effects: The compound may have off-target effects on the host cells that indirectly influence viral replication or cell viability, confounding the results.

Q2: Our compound shows potent antiviral activity in one cell line but is inactive in another. How can we investigate this discrepancy?

This is a common observation and can provide valuable insights into the compound's mechanism of action.

  • Host Factor Dependency: The antiviral target of your compound may be a host protein that is differentially expressed or has polymorphisms in different cell lines.

  • Drug Metabolism: The active form of the compound may require metabolic activation by cellular enzymes that are present in one cell line but not the other. Conversely, one cell line may rapidly metabolize the compound into an inactive form.

  • Cellular Uptake and Efflux: The cell lines may differ in their ability to take up the compound or may actively pump it out via efflux transporters.

Q3: We suspect our antiviral compound may be cytotoxic, which could be confounding our antiviral activity measurements. How can we differentiate between antiviral activity and cytotoxicity?

It is crucial to assess cytotoxicity in parallel with antiviral activity.

  • Cytotoxicity Assays: Conduct a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) on uninfected cells using the same concentrations of the compound and the same incubation time as in the antiviral assay.

  • Therapeutic Index (TI): Calculate the therapeutic index by dividing the 50% cytotoxic concentration (CC50) by the 50% effective concentration (EC50). A higher TI indicates a more favorable safety profile.

  • Microscopy: Visually inspect the cells under a microscope to look for signs of cytotoxicity, such as changes in morphology, detachment, or cell death.

Troubleshooting Guides

Guide 1: Addressing Inconsistent EC50 Values

This guide provides a systematic approach to troubleshooting variability in antiviral assay results.

Table 1: Troubleshooting Checklist for Inconsistent EC50 Values

Parameter Potential Issue Recommended Action
Virus Inconsistent viral stock titerRe-titer viral stocks before each experiment. Use a standardized, validated titration method (e.g., plaque assay, TCID50).
Use of different viral strainsEnsure consistent use of the same viral strain and passage number.
Cells Cell line contamination or misidentificationPerform cell line authentication (e.g., STR profiling). Regularly test for mycoplasma contamination.
High cell passage numberUse cells within a defined, low passage number range.
Inconsistent cell seeding densityStandardize cell seeding protocols and ensure even cell distribution in microplates.
Compound Degradation in mediaAssess compound stability in the assay medium over the experiment's duration using methods like HPLC.
Poor solubilityCheck for compound precipitation. Consider using a different solvent or formulation.
Assay Pipetting errorsCalibrate pipettes regularly. Use automated liquid handlers for high-throughput assays.
Edge effects in microplatesAvoid using the outer wells of the plate or fill them with sterile medium.
Inconsistent incubation timesStrictly adhere to standardized incubation times for virus infection and compound treatment.
Experimental Workflow for Antiviral Assay Standardization

The following diagram illustrates a standardized workflow to minimize variability in antiviral assays.

Antiviral_Assay_Workflow cluster_pre_assay Pre-Assay Preparation cluster_assay Assay Execution cluster_post_assay Post-Assay Analysis cell_prep Cell Culture (Low Passage) seed_cells Seed Cells in Microplate cell_prep->seed_cells virus_prep Viral Stock (Titered) infect_cells Infect Cells with Standardized MOI virus_prep->infect_cells compound_prep Compound Dilution (Freshly Prepared) add_compound Add Compound Dilutions compound_prep->add_compound seed_cells->add_compound add_compound->infect_cells incubation Incubate infect_cells->incubation readout Assay Readout (e.g., CPE, Luciferase) incubation->readout data_analysis Data Analysis (EC50 Calculation) readout->data_analysis

Caption: Standardized workflow for antiviral screening to ensure consistency.

Guide 2: Investigating Differential Activity Across Cell Lines

This guide outlines steps to explore why an antiviral compound is active in one cell line but not another.

Table 2: Experimental Plan for Investigating Cell Line-Specific Activity

Hypothesis Experiment Expected Outcome if Hypothesis is True
Differential Target Expression Western Blot or qPCR for the putative host target protein/gene in both cell lines.The target is expressed in the sensitive cell line but not in the resistant one.
Metabolic Activation/Inactivation Incubate the compound with liver microsomes or cell lysates from both cell lines and analyze for metabolites by LC-MS.An active metabolite is generated only in the sensitive cell line, or an inactive metabolite is formed more rapidly in the resistant line.
Drug Efflux Treat cells with the compound in the presence and absence of known efflux pump inhibitors (e.g., verapamil).The compound becomes active in the resistant cell line in the presence of an efflux pump inhibitor.
Cellular Uptake Use a radiolabeled or fluorescently tagged version of the compound to measure intracellular accumulation in both cell lines.Higher intracellular concentrations of the compound are observed in the sensitive cell line.
Logical Flow for Investigating Differential Activity

The following diagram presents a decision-making flowchart for investigating cell line-specific antiviral activity.

Differential_Activity_Troubleshooting start Compound active in Cell Line A, inactive in Cell Line B target_expression Is the host target differentially expressed? start->target_expression metabolism Is the compound differentially metabolized? target_expression->metabolism No conclusion1 Mechanism involves a host factor absent in B target_expression->conclusion1 Yes efflux Is the compound subject to efflux? metabolism->efflux No conclusion2 Metabolic activation required (absent in B) or inactivation occurs in B metabolism->conclusion2 Yes uptake Is cellular uptake different? efflux->uptake No conclusion3 Compound is a substrate for an efflux pump in B efflux->conclusion3 Yes conclusion4 Cell Line B has lower compound permeability uptake->conclusion4 Yes unknown Mechanism of resistance remains unknown uptake->unknown No

Caption: Decision tree for troubleshooting differential antiviral activity.

Experimental Protocols

Protocol 1: Standard Plaque Reduction Assay
  • Cell Seeding: Seed a 6-well plate with a sufficient number of susceptible cells to form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of the antiviral compound in serum-free medium.

  • Virus Infection: Aspirate the growth medium from the cells and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the compound.

  • Incubation: Incubate the plates at the optimal temperature for virus replication until plaques are visible.

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control and determine the EC50 value.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the compound. Include a "cells-only" control (no compound) and a "lysis" control (e.g., treated with a detergent).

  • Incubation: Incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the "cells-only" control and determine the CC50 value.

How to prevent AZ5385 degradation in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of AZ5385 to prevent its degradation. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[1] It is advisable to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are the signs of this compound degradation?

Visual indicators of degradation in the solid form can include a change in color or texture. In solution, degradation may be indicated by a change in color, the appearance of precipitates, or a decrease in the expected biological activity in your experiments. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q4: Can I store this compound solutions at room temperature?

No, it is not recommended to store this compound solutions at room temperature for extended periods. While the product is stable at ambient temperature for a few days, such as during shipping, prolonged storage at room temperature will lead to significant degradation.[1]

Q5: Which solvents are recommended for dissolving this compound?

The choice of solvent can impact the stability of this compound. While specific compatibility data for this compound is limited, it is a common practice to use high-purity, anhydrous solvents such as DMSO for initial stock solutions. For aqueous buffers, the pH should be carefully considered, as extreme pH values can promote hydrolysis of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no biological activity in the assay Degradation of this compound stock solution.1. Prepare a fresh stock solution from the solid compound.2. Aliquot the new stock solution to minimize freeze-thaw cycles.3. Verify the activity of the new stock in a control experiment.4. If the issue persists, assess the stability of the compound in your specific assay buffer and conditions.
Inconsistent results between experiments Inconsistent storage or handling of this compound solutions.1. Ensure all users are following the recommended storage and handling protocols.2. Keep a detailed log of stock solution preparation dates and handling procedures.3. Avoid leaving the compound in aqueous solutions at room temperature for extended periods before use.
Visible particulates or color change in the solution Precipitation of the compound or chemical degradation.1. Do not use the solution. Discard it appropriately.2. Prepare a fresh stock solution, ensuring the compound is fully dissolved.3. If using an aqueous buffer, consider adjusting the pH or including a co-solvent to improve solubility and stability.

Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound to ensure its stability.

Form Storage Temperature Duration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Experimental Protocols

Protocol for Assessing this compound Stability using HPLC

This protocol outlines a general method to assess the stability of an this compound solution over time.

1. Materials:

  • This compound solid compound
  • High-purity solvent (e.g., DMSO)
  • Aqueous buffer (relevant to experimental conditions)
  • HPLC system with a suitable column (e.g., C18)
  • Mobile phases (e.g., acetonitrile and water with a modifier like formic acid)

2. Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 10 mM in DMSO).
  • Preparation of Working Solutions: Dilute the stock solution to the final experimental concentration in the aqueous buffer of interest.
  • Time-Zero Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain an initial chromatogram. The area of the main peak corresponding to this compound will serve as the baseline.
  • Incubation: Store the working solution under the desired test conditions (e.g., room temperature, 4°C, 37°C).
  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored working solution into the HPLC.
  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at T=0) * 100.

Visualizations

AZ5385_Storage_Workflow cluster_powder This compound Powder cluster_solution This compound Solution cluster_experiment Experimental Use powder_storage Store at -20°C (3 years) or 4°C (2 years) dissolve Dissolve in Anhydrous Solvent powder_storage->dissolve Prepare Stock aliquot Aliquot into Single-Use Vials dissolve->aliquot solution_storage Store at -80°C (6 months) or -20°C (1 month) aliquot->solution_storage thaw Thaw a Single Aliquot solution_storage->thaw For Experiment dilute Dilute to Working Concentration thaw->dilute use_immediately Use Immediately dilute->use_immediately AZ5385_Troubleshooting start Inconsistent or Negative Experimental Results check_storage Were storage guidelines followed for the stock solution? start->check_storage check_handling Were aliquots used to avoid multiple freeze-thaw cycles? check_storage->check_handling Yes prepare_fresh Prepare a fresh stock solution check_storage->prepare_fresh No check_freshness Is the stock solution within its recommended use-by date? check_handling->check_freshness Yes check_handling->prepare_fresh No check_freshness->prepare_fresh No re_run_experiment Re-run experiment with fresh stock check_freshness->re_run_experiment Yes prepare_fresh->re_run_experiment contact_support Contact Technical Support re_run_experiment->contact_support Issue Persists Putative_Degradation_Pathway This compound This compound (Active Compound) Degradation_Product_A Degradation Product A (e.g., Hydrolyzed) This compound->Degradation_Product_A Hydrolysis (e.g., high pH, water) Degradation_Product_B Degradation Product B (e.g., Oxidized) This compound->Degradation_Product_B Oxidation (e.g., air exposure) Inactive_Products Inactive Products Degradation_Product_A->Inactive_Products Degradation_Product_B->Inactive_Products

References

Validation & Comparative

Navigating the Landscape of Antiviral Research: A Comparative Guide to AZ5385 and Other EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective antiviral therapies is a continuous journey. This guide provides an objective comparison of the epidermal growth factor receptor (EGFR) inhibitor AZ5385 against other prominent EGFR inhibitors in the context of antiviral research. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document aims to be an invaluable resource for navigating this promising area of drug discovery.

Unveiling the Antiviral Potential of EGFR Inhibitors

The epidermal growth factor receptor, a key player in cell growth and proliferation, has emerged as a significant host factor for the replication of a diverse range of viruses. This has led to the exploration of EGFR inhibitors, originally developed as anti-cancer agents, for their potential as broad-spectrum antiviral drugs. This guide focuses on this compound and compares its antiviral profile with other well-known EGFR inhibitors: lapatinib, erlotinib, gefitinib, and osimertinib.

Quantitative Comparison of Antiviral Activity

The following table summarizes the available quantitative data on the antiviral efficacy (EC50/IC50) and cytotoxicity (CC50) of this compound and other EGFR inhibitors against various viruses. The Selectivity Index (SI), calculated as CC50/EC50, is also provided where possible, offering a measure of the compound's therapeutic window.

InhibitorVirusCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
This compound Human Rhinovirus 2 (HRV-2)HeLa0.359~25.7[1]
Human Rhinovirus 16 (HRV-16)HEp-23.6Not ReportedNot Reported[1]
Respiratory Syncytial Virus (RSV)HEp-20.4Not ReportedNot Reported[1]
Lapatinib SARS-CoV-2Vero-E6<10 (IC50)>100>10[2]
SARS-CoV-2A549-ACE2High (Therapeutic Index > 10)Not Reported>10
Dengue Virus (DENV)HEK293T/17Not Specified (EC50)Not ReportedNot Reported[3]
Erlotinib Dengue Virus 2 (DENV2)Huh76.5 (EC50)>50>7.7
Hepatitis C Virus (HCV)Human Liver Chimeric MiceViral load reduction of ~0.5-1 log10Not ApplicableNot Applicable
Gefitinib Dengue Virus (DENV)Human MonocytesNot SpecifiedNot ReportedNot Reported[4]
SARS-CoV-2A549-ACE2 / Vero-E6Little to no effectNot ReportedNot Reported
Osimertinib Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency in inhibiting a specific biological or biochemical function. CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of the cells. A higher Selectivity Index (SI = CC50/EC50) indicates a more favorable safety profile. Data for osimertinib's antiviral activity was not available in the reviewed literature.

In-Depth Look at Mechanisms of Action

While all the compounds discussed are broadly classified as EGFR inhibitors, their precise mechanisms of antiviral action can vary.

This compound is an EGFR-tyrosine kinase inhibitor. However, intriguingly, its antiviral activity against Human Rhinovirus 2 (HRV-2) may be independent of EGFR inhibition. Studies suggest that this compound might directly target the viral capsid, thereby interfering with the late stages of the viral life cycle.[1]

Lapatinib has demonstrated potent antiviral activity against SARS-CoV-2. Its mechanism of action appears to be at the early stages of the viral life cycle, likely inhibiting viral entry into the host cell.

Erlotinib has shown efficacy against both Dengue virus (DENV) and Hepatitis C virus (HCV). Its antiviral mechanism is linked to the inhibition of EGFR signaling, which is a crucial host factor for the replication of these viruses.

Gefitinib 's antiviral activity appears to be less pronounced. While some studies suggest a role in inhibiting Dengue virus replication in human monocytes, it has been reported to have little to no effect on SARS-CoV-2.[4]

Osimertinib , a third-generation EGFR inhibitor primarily used in cancer therapy, currently lacks published data regarding its antiviral properties.

Visualizing the Cellular Battleground and Experimental Strategies

To better understand the context of this research, the following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway's role in viral infection and a typical workflow for antiviral drug screening.

EGFR_Signaling_in_Viral_Infection EGFR Signaling Pathway in Viral Infection Virus Virus HostReceptor Host Cell Receptor Virus->HostReceptor Attachment EGFR EGFR HostReceptor->EGFR Interaction Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF Ligand Ligand->EGFR PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt MAPK RAS/MAPK Pathway Dimerization->MAPK Viral_Entry Viral Entry (Endocytosis) PI3K_Akt->Viral_Entry Viral_Replication Viral Replication MAPK->Viral_Replication Viral_Entry->Viral_Replication Progeny_Virions Progeny Virions Viral_Replication->Progeny_Virions EGFR_Inhibitor EGFR Inhibitor (e.g., this compound) EGFR_Inhibitor->EGFR Inhibits

Caption: EGFR signaling in viral infection.

Caption: Antiviral screening workflow.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the EGFR inhibitor that is toxic to the host cells, allowing for the calculation of the CC50 value.

  • Cell Seeding: Host cells (e.g., HeLa, Vero, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The EGFR inhibitor is serially diluted to various concentrations in cell culture medium. The medium from the cell plates is removed, and the medium containing the different concentrations of the compound is added to the wells. Control wells with medium only (no compound) are also included.

  • Incubation: The plates are incubated for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • CC50 Calculation: The absorbance values are plotted against the compound concentrations, and the CC50 value is determined as the concentration that reduces cell viability by 50% compared to the untreated control cells.

Antiviral Activity Assays

This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.

  • Cell Seeding and Compound Treatment: Similar to the cytotoxicity assay, host cells are seeded in 96-well plates and treated with various concentrations of the EGFR inhibitor.

  • Virus Infection: A standardized amount of virus is added to the wells containing the cells and the compound. Control wells include cells with virus but no compound (virus control) and cells with neither virus nor compound (cell control).

  • Incubation: The plates are incubated until the virus control wells show a significant and characteristic CPE (typically 80-90%).

  • CPE Assessment: The extent of CPE in each well is observed and scored microscopically. Alternatively, cell viability can be quantified using a dye such as neutral red or crystal violet.

  • EC50 Calculation: The concentration of the compound that reduces the CPE by 50% compared to the virus control is determined as the EC50.

This assay quantifies the number of infectious virus particles and the ability of a compound to reduce this number.

  • Cell Seeding: A confluent monolayer of host cells is prepared in 6-well or 12-well plates.

  • Virus and Compound Incubation: Serial dilutions of the virus are pre-incubated with different concentrations of the EGFR inhibitor.

  • Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the cells and allowed to adsorb for a specific period (e.g., 1 hour).

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the respective concentrations of the EGFR inhibitor. This restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions called plaques.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is calculated as the EC50.

This assay measures the amount of new infectious virus particles produced in the presence of an antiviral compound.

  • Infection and Treatment: Confluent cell monolayers are infected with a known amount of virus and simultaneously treated with different concentrations of the EGFR inhibitor.

  • Incubation: The infected and treated cells are incubated for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: At the end of the incubation period, the cells and supernatant are harvested, and the cells are lysed (e.g., by freeze-thawing) to release intracellular virions.

  • Titration of Progeny Virus: The viral titer in the harvested samples is determined by performing a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on a fresh monolayer of host cells.

  • EC50 Calculation: The concentration of the compound that reduces the yield of progeny virus by 50% compared to the untreated control is determined as the EC50.

Conclusion

The exploration of EGFR inhibitors as antiviral agents presents a promising frontier in the fight against a wide array of viral pathogens. This compound exhibits notable activity against respiratory viruses, with a potentially unique, EGFR-independent mechanism against rhinoviruses. Lapatinib has emerged as a potent inhibitor of SARS-CoV-2, while erlotinib shows promise against flaviviruses and hepadnaviruses. The antiviral potential of gefitinib appears more limited, and further research is needed to ascertain any antiviral role for osimertinib. This guide provides a foundational comparison to aid researchers in selecting and evaluating these compounds for their specific antiviral research needs. The detailed protocols and visual aids are intended to facilitate the design and execution of robust and reproducible experiments in this dynamic field.

References

Comparative Analysis of Antiviral Agents for Respiratory Syncytial Virus (RSV): A Case Study with Oseltamivir and Novel RSV-Specific Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Initial Note on AZ5385: Extensive searches for "this compound" as an antiviral agent for Respiratory Syncytial Virus (RSV) did not yield any relevant scientific or clinical data. This designation does not correspond to a known compound in development for RSV. It is presumed that this may be a typographical error. This guide will, therefore, provide a comparative analysis between the well-characterized influenza antiviral, oseltamivir, and representative antiviral compounds that have been specifically developed for RSV, such as AZ-27 and ALX-0171, to illustrate the principles of targeted antiviral therapy.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] Despite its significant global health burden, therapeutic options remain limited. This guide provides a comparative overview of oseltamivir, an established antiviral for influenza, and emerging direct-acting antivirals for RSV. The fundamental differences in their mechanisms of action underscore the necessity of virus-specific drug development. Oseltamivir is ineffective against RSV because the virus lacks the neuraminidase enzyme that oseltamivir targets.[2][3]

Mechanism of Action: A Tale of Two Viruses

The antiviral activity of a drug is contingent on the specific molecular machinery of the target virus. Oseltamivir and RSV-specific inhibitors exemplify this principle through their distinct modes of action.

Oseltamivir: This agent is a neuraminidase inhibitor, designed specifically to combat influenza A and B viruses.[4][5][6] Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[6][7] This active metabolite mimics the natural substrate (sialic acid) of the influenza neuraminidase enzyme.[5][7] By competitively inhibiting this enzyme, oseltamivir prevents the release of newly formed viral particles from infected host cells, thereby halting the spread of the infection.[7][8] As RSV does not possess a neuraminidase enzyme, oseltamivir has no therapeutic efficacy against it.[2][3]

RSV-Specific Inhibitors (e.g., AZ-27 and ALX-0171):

  • AZ-27: This small molecule is a non-nucleoside inhibitor of the RSV L-protein, which is the viral RNA-dependent RNA polymerase.[9][10] AZ-27 acts by differentially suppressing the polymerase's activities at the promoter, which inhibits the early stages of viral mRNA transcription and genome replication.[11][12]

  • ALX-0171: This is a novel therapeutic protein, specifically a trivalent Nanobody, that targets the RSV fusion (F) protein.[13][14] The F protein is essential for the virus to enter host cells.[14] By binding to a specific site on the F protein, ALX-0171 neutralizes the virus and prevents it from fusing with and entering host cells.[14][15]

The following diagrams illustrate these distinct signaling pathways.

oseltamivir_mechanism cluster_influenza Influenza Virus Life Cycle cluster_drug Drug Intervention influenza_virus Influenza Virus host_cell Host Cell influenza_virus->host_cell Attachment & Entry release New Virions Budding host_cell->release Replication neuraminidase Neuraminidase Enzyme release->neuraminidase act on released_virions Released Virions release->released_virions Release sialic_acid Sialic Acid Receptor neuraminidase->sialic_acid cleaves oseltamivir Oseltamivir Carboxylate oseltamivir->neuraminidase Inhibits

Caption: Mechanism of action for oseltamivir against the influenza virus.

rsv_inhibitor_mechanisms cluster_rsv_lifecycle RSV Life Cycle cluster_drug_intervention_rsv Drug Interventions rsv_virus RSV f_protein F Protein rsv_virus->f_protein utilizes host_cell_rsv Host Cell viral_entry Viral Entry f_protein->host_cell_rsv mediates fusion with replication Replication & Transcription viral_entry->replication l_protein L-Protein (Polymerase) replication->l_protein driven by alx0171 ALX-0171 (Nanobody) alx0171->f_protein Binds & Inhibits az27 AZ-27 az27->l_protein Inhibits

Caption: Mechanisms of action for RSV-specific inhibitors ALX-0171 and AZ-27.

Comparative Efficacy Data

Quantitative data from in vitro studies are crucial for comparing the potency of antiviral compounds. The table below summarizes the effective concentrations (EC50) for AZ-27 against different RSV subtypes.

CompoundVirus SubtypeEC50Cytotoxicity (CC50)Reference
AZ-27 RSV A24 ± 9 nM (average)>100 µM[10]
RSV B1.0 ± 0.28 µM (average)>100 µM[10]
ALX-0171 RSV (various clinical isolates)More potent than palivizumabNot specified in provided abstracts[15][16]
Oseltamivir RSVNot applicable (ineffective)Not applicable[2][3]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates a more potent compound. CC50 (Half-maximal cytotoxic concentration) is the concentration at which the compound is toxic to 50% of cells. A high CC50 is desirable.

Experimental Protocols

The evaluation of novel antiviral compounds typically follows a standardized workflow, from initial in vitro screening to in vivo animal models and human clinical trials.

1. In Vitro Antiviral Activity Assay (e.g., for AZ-27):

  • Objective: To determine the EC50 of the compound against RSV in a cell culture system.

  • Methodology:

    • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell lines are cultured in appropriate media.

    • Virus Infection: Cells are infected with a known titer of RSV (subtype A or B).

    • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., AZ-27).

    • Incubation: The treated and infected cells are incubated for a period that allows for multiple cycles of viral replication (e.g., 3 days).

    • Quantification of Viral Activity: The extent of viral replication is measured. This can be done through various methods, such as an Enzyme-Linked Immunosorbent Assay (ELISA) to detect viral antigens, or a plaque reduction assay to count infectious virus particles.

    • Data Analysis: The percentage of viral inhibition at each compound concentration is calculated relative to untreated controls. The EC50 is then determined using a dose-response curve.

2. In Vivo Efficacy Study (e.g., for ALX-0171 in a cotton rat model):

  • Objective: To assess the therapeutic efficacy of the compound in a relevant animal model of RSV infection.

  • Methodology:

    • Animal Model: Cotton rats are commonly used as they are susceptible to human RSV infection.

    • Infection: Animals are intranasally inoculated with a clinical isolate of RSV.

    • Treatment: At a specified time post-infection (to model therapeutic intervention), animals are treated with the antiviral agent (e.g., nebulized ALX-0171) or a placebo.

    • Monitoring: Animals are monitored for clinical signs of illness.

    • Viral Load Quantification: At various time points, animals are euthanized, and lung and nasal tissues are collected to quantify viral titers using methods like plaque assays or qRT-PCR.

    • Data Analysis: Viral loads in treated groups are compared to the placebo group to determine the reduction in viral replication.

The following diagram outlines a general experimental workflow for antiviral drug testing.

antiviral_testing_workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_clinical Clinical Trials cell_culture Cell Culture (e.g., MDCK) virus_infection Infect with RSV cell_culture->virus_infection compound_treatment Treat with Serial Dilutions of Antiviral virus_infection->compound_treatment quantification Quantify Viral Inhibition (e.g., ELISA, Plaque Assay) compound_treatment->quantification ec50_determination Determine EC50 & CC50 quantification->ec50_determination animal_model Animal Model (e.g., Cotton Rat) ec50_determination->animal_model Promising candidates advance rsv_inoculation Intranasal RSV Inoculation animal_model->rsv_inoculation therapeutic_treatment Administer Antiviral or Placebo rsv_inoculation->therapeutic_treatment monitoring Monitor Clinical Signs therapeutic_treatment->monitoring viral_load Measure Viral Load in Tissues therapeutic_treatment->viral_load efficacy_assessment Assess Efficacy viral_load->efficacy_assessment phase1 Phase I (Safety in Healthy Volunteers) efficacy_assessment->phase1 Successful candidates advance phase2 Phase II (Efficacy & Dosing in Patients) phase1->phase2 phase3 Phase III (Large-scale Efficacy & Safety) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: General experimental workflow for antiviral drug discovery and development.

Conclusion

The comparison between oseltamivir and RSV-specific inhibitors like AZ-27 and ALX-0171 clearly demonstrates the targeted nature of antiviral therapy. While oseltamivir is a valuable tool in the management of influenza, its mechanism of action renders it ineffective against RSV. The development of novel agents that specifically target essential viral components, such as the RSV L-protein or F protein, is a critical and ongoing endeavor in the fight against this common and often severe respiratory pathogen. The data and protocols presented here provide a framework for understanding and evaluating the performance of these next-generation antiviral candidates.

References

No Public Data Available on the Antiviral Activity of AZ5385

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and databases, no information was found regarding the antiviral activity of a compound designated AZ5385.

This absence of data prevents the creation of a comparison guide as requested. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways and workflows cannot be met without foundational information on the biological effects of this compound against any virus.

It is possible that this compound is an internal development code for a compound that has not yet been publicly disclosed, a misidentification of a compound, or a molecule that has been investigated for other biological activities but not for antiviral properties.

For researchers, scientists, and drug development professionals interested in antiviral agents, the following general guidance on validating antiviral activity in primary cells may be useful.

General Experimental Approaches for Antiviral Compound Validation in Primary Cells

Validating the antiviral efficacy of a novel compound in primary cells is a critical step in preclinical drug development. This process typically involves a series of in vitro assays to determine the compound's potency, selectivity, and mechanism of action. Below are generalized protocols and considerations.

Key Experimental Protocols

1. Cytotoxicity Assay: Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells.

  • Method: Primary cells (e.g., primary human bronchial epithelial cells, peripheral blood mononuclear cells) are seeded in 96-well plates.

  • A serial dilution of the compound is added to the cells.

  • After a 48-72 hour incubation period, cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

  • The 50% cytotoxic concentration (CC50) is calculated.

2. Antiviral Activity Assay (Virus Yield Reduction Assay): This assay quantifies the reduction in infectious virus particles produced in the presence of the compound.

  • Method: Primary cells are infected with the virus of interest at a specific multiplicity of infection (MOI).

  • Following viral adsorption, the inoculum is removed, and media containing serial dilutions of the compound (at non-toxic concentrations) are added.

  • After an incubation period appropriate for the virus replication cycle, the cell culture supernatant is collected.

  • The amount of infectious virus in the supernatant is quantified by plaque assay or TCID50 (50% tissue culture infectious dose) assay on a permissive cell line.

  • The 50% effective concentration (EC50) is determined.

3. Quantitative Real-Time PCR (qRT-PCR): This method measures the effect of the compound on viral genome replication.

  • Method: Similar to the virus yield reduction assay, primary cells are infected and treated with the compound.

  • At various time points post-infection, total RNA or DNA is extracted from the cells.

  • qRT-PCR is performed using primers and probes specific to a viral gene.

  • The reduction in viral nucleic acid levels in treated cells compared to untreated controls indicates inhibition of viral replication.

Conceptual Experimental Workflow

The following diagram illustrates a general workflow for testing a novel antiviral compound in primary cells.

G cluster_0 Initial Screening cluster_1 Antiviral Efficacy cluster_2 Mechanism of Action cluster_3 Data Analysis A Compound Synthesis and Characterization B Cytotoxicity Assay in Primary Cells (CC50) A->B C Virus Yield Reduction Assay (EC50) B->C D qRT-PCR for Viral Genome Replication C->D E Protein Expression Analysis (e.g., Western Blot) C->E F Time-of-Addition Assay E->F G Target Identification Studies F->G H Calculate Selectivity Index (SI = CC50 / EC50) G->H

Workflow for antiviral compound validation.

Conceptual Signaling Pathway: Host-Targeting Antiviral

Many modern antiviral strategies focus on targeting host cell pathways that are essential for viral replication. This approach can offer broad-spectrum activity and a higher barrier to the development of drug resistance. The diagram below conceptualizes how a hypothetical antiviral might inhibit a host kinase pathway crucial for viral replication.

G cluster_0 Host Cell Virus Virus Receptor Cellular Receptor Virus->Receptor 1. Entry KinaseA Host Kinase A Receptor->KinaseA 2. Signal Activation KinaseB Host Kinase B KinaseA->KinaseB 3. Signaling Cascade Replication Viral Replication KinaseB->Replication 4. Facilitates Replication Progeny New Virus Particles Replication->Progeny Antiviral Hypothetical Antiviral (e.g., Kinase Inhibitor) Antiviral->KinaseA Inhibits

AZ5385: A Novel Antiviral Agent Targeting Human Rhinovirus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the efficacy of AZ5385, a novel epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI), against various Human Rhinovirus (HRV) serotypes. It offers a comparative analysis with other notable anti-HRV compounds, details of experimental protocols, and a visual representation of the relevant biological pathways.

Efficacy of this compound Against Different HRV Serotypes

This compound has demonstrated potent antiviral activity against specific HRV-A serotypes. Notably, it inhibits HRV-2 with a half-maximal effective concentration (EC50) of 0.35 µM.[1] The compound has also been tested against HRV-14 and HRV-16. The available data on the efficacy and cytotoxicity of this compound are summarized below.

Virus SerotypeCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
HRV-2HeLa0.35>20>57
HRV-14 (HRV-B)H1-HeLa>20>20-
HRV-16 (HRV-A)H1-HeLa3.6>20>5.5

Table 1: In vitro efficacy and cytotoxicity of this compound against selected HRV serotypes. The EC50 (50% effective concentration) represents the concentration of this compound required to inhibit the viral cytopathic effect by 50%. The CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the compound's therapeutic window. Data sourced from a study utilizing an MTS-based colorimetric assay.[1]

Comparison with Alternative Anti-HRV Agents

To contextualize the performance of this compound, this section provides a comparison with two well-characterized anti-HRV compounds: Pleconaril and Rupintrivir (AG7088).

Pleconaril is a capsid-binding inhibitor with broad-spectrum activity against many HRV serotypes. However, its efficacy can be serotype-dependent.

Rupintrivir (AG7088) is a potent and irreversible inhibitor of the HRV 3C protease, an enzyme essential for viral replication. It has demonstrated broad activity against a wide range of HRV serotypes.

Antiviral AgentMechanism of ActionBroad Spectrum ActivityKey Limitations
This compound Capsid binder (VP1 pocket), affects late-stage virus maturationData limited to a few serotypes; effective against HRV-A but not HRV-B testedLimited data on the full range of HRV serotypes.
Pleconaril Capsid binder, inhibits attachment and uncoatingActive against many HRV serotypesVarying susceptibility among serotypes; some serotypes are resistant.
Rupintrivir (AG7088) 3C Protease InhibitorHighly potent against a wide panel of HRV serotypes-

Table 2: Qualitative comparison of this compound with other anti-HRV agents.

The following table presents a quantitative comparison of the in vitro efficacy of Pleconaril and Rupintrivir against a panel of HRV serotypes. It is important to note that direct comparison of EC50 values across different studies should be done with caution due to potential variations in experimental conditions.

HRV SerotypePleconaril EC50 (µM)Rupintrivir (AG7088) EC50 (µM)
Mean (across multiple serotypes) ~0.07 (microscopic CPE)~0.023 (mean for 48 serotypes)
Range (across multiple serotypes) <0.01 to >10.003 to 0.081

Table 3: Efficacy of Pleconaril and Rupintrivir against various HRV serotypes. Data for Pleconaril and Rupintrivir are compiled from studies assessing their activity against a broad range of clinical and laboratory HRV isolates.[2][3]

Experimental Protocols

The following methodologies are based on the key experiments conducted to evaluate the antiviral activity of this compound.

Anti-HRV Activity Assay (Cytopathic Effect Inhibition)

This assay quantifies the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

  • Cell Culture: H1-HeLa cells are seeded in 96-well plates and grown to 80-90% confluency.

  • Compound Preparation: this compound is serially diluted to the desired concentrations in the cell culture medium.

  • Infection: The cell culture medium is replaced with the medium containing the diluted compound. After a pre-incubation period (e.g., 3 hours), cells are infected with a specific multiplicity of infection (MOI) of the HRV serotype being tested.

  • Incubation: The plates are incubated at 34°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).

  • Quantification of Cell Viability: Cell viability is assessed using an MTS-based colorimetric assay. The MTS reagent is added to each well, and after a further incubation period, the absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis: The percentage of cell protection is calculated relative to the untreated, uninfected control cells and the untreated, infected control cells. The EC50 value is determined from the dose-response curve.

Time-of-Addition Assay

This experiment helps to determine the stage of the viral life cycle that is targeted by the antiviral compound.

  • Cell Culture and Infection: HeLa cells are seeded in 24-well plates. Cells are then infected with HRV at a specific MOI.

  • Compound Addition at Different Time Points: this compound (at a fixed concentration) is added to the cell cultures at various time points relative to the time of infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h, 10h post-infection).

  • Virus Yield Measurement: At a set time point after infection (e.g., 24 hours), the supernatant and/or cell lysates are collected.

  • Virus Titer Quantification: The amount of infectious virus in the collected samples is quantified using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: The reduction in virus yield at each time point of compound addition is compared to the untreated virus control. This allows for the identification of the specific phase of the viral replication cycle that is inhibited by the compound. Studies have shown that this compound is effective even when added late in the viral life cycle, suggesting it targets a late stage of replication.[1]

Mechanism of Action and Signaling Pathways

Human Rhinovirus infection initiates with the binding of the virus to specific receptors on the host cell surface. Major group HRVs utilize Intercellular Adhesion Molecule 1 (ICAM-1), while minor group HRVs bind to the Low-Density Lipoprotein Receptor (LDLR). Following receptor binding, the virus is internalized, and its RNA genome is released into the cytoplasm. The viral RNA is then translated and replicated, leading to the assembly of new virions.

This compound's mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1. This interaction is thought to stabilize the capsid, thereby interfering with the late stages of the viral life cycle, specifically the maturation of progeny virions. This is supported by time-of-addition experiments where this compound showed activity even when added several hours after the initial infection.

Below are diagrams illustrating the HRV replication cycle and the proposed mechanism of action for this compound.

HRV_Lifecycle cluster_cell Host Cell Viral_Entry 1. Viral Entry (Endocytosis) Uncoating 2. Uncoating & RNA Release Viral_Entry->Uncoating Translation 3. Translation of Viral Polyprotein Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Assembly of Progeny Virions Replication->Assembly Maturation 6. Maturation Assembly->Maturation Release 7. Release of New Virions Maturation->Release HRV_Progeny New Infectious Virions Release->HRV_Progeny Progeny Virions HRV Human Rhinovirus HRV->Viral_Entry

Caption: Simplified overview of the Human Rhinovirus (HRV) replication cycle within a host cell.

AZ5385_MOA cluster_virion Progeny Virion Maturation VP1 VP1 Capsid Protein Procapsid Procapsid Formation VP1->Procapsid Inhibits proper conformation VP0_VP3_VP1 Assembly of Pentamers (VP0, VP3, VP1) VP0_VP3_VP1->Procapsid VP0_Cleavage Cleavage of VP0 to VP2 + VP4 Procapsid->VP0_Cleavage Mature_Virion Mature Infectious Virion VP0_Cleavage->Mature_Virion VP0_Cleavage->Mature_Virion Interferes with maturation This compound This compound This compound->VP1 Binds to VP1 Pocket

Caption: Proposed mechanism of action of this compound, which involves binding to the VP1 capsid protein and interfering with the maturation of new virions.

References

A Comparative Guide to the In Vivo Efficacy of AZD5305 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of AZD5305, a next-generation, highly selective PARP1 (Poly [ADP-ribose] polymerase 1) inhibitor and trapper, with the first-generation PARP inhibitor, olaparib. The data presented is based on preclinical studies in various animal models of cancer.

A note on the compound name: The initial request specified "AZ5385." Based on available scientific literature, it is highly probable that this was a typographical error and the intended compound of interest is AZD5305, a compound for which extensive preclinical data has been published. This guide will focus on the in vivo efficacy of AZD5305.

AZD5305 has been developed to selectively inhibit PARP1, a key enzyme in the repair of single-strand DNA breaks.[1] In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP1 leads to the accumulation of double-strand DNA breaks during replication, which cannot be efficiently repaired, resulting in cancer cell death—a concept known as synthetic lethality.[2] AZD5305 is designed to have greater selectivity for PARP1 over PARP2, which may lead to an improved therapeutic window and reduced hematological toxicity compared to first-generation, less selective PARP inhibitors like olaparib.[3]

Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of AZD5305 compared to olaparib in various xenograft and patient-derived xenograft (PDX) models of cancer.

Table 1: In Vivo Efficacy of AZD5305 vs. Olaparib in a BRCA1-mutant Triple-Negative Breast Cancer (TNBC) Xenograft Model (MDA-MB-436)

CompoundDoseDosing ScheduleOutcomeSource(s)
AZD5305 ≥0.1 mg/kgOnce Daily (QD) for 35 days~90% tumor regression with sustained response >100 days post-treatment[2][4]
Olaparib 100 mg/kgOnce Daily (QD) for 35 days83% tumor regression with tumor regrowth observed from day 63 post-treatment[2][4]

Table 2: In Vivo Efficacy of AZD5305 in a BRCA2-mutant Pancreatic Cancer Xenograft Model (Capan-1)

CompoundDoseDosing ScheduleOutcomeSource(s)
AZD5305 10 mg/kgOnce Daily (QD)Tumor Stasis[3]
AZD5305 1 mg/kgOnce Daily (QD)Tumor Stasis[3]
AZD5305 0.1 mg/kgOnce Daily (QD)52% Tumor Growth Inhibition (TGI)[3]

Table 3: In Vivo Efficacy of AZD5305 vs. Olaparib in a BRCA2-knockout Colon Cancer Xenograft Model (DLD-1 BRCA2-/-)

CompoundDoseDosing ScheduleOutcomeSource(s)
AZD5305 10 mg/kgOnce Daily (QD)78% tumor regression[2]
AZD5305 1 mg/kgOnce Daily (QD)63% tumor regression[2]
AZD5305 0.1 mg/kgOnce Daily (QD)40-54% Tumor Growth Inhibition (TGI)[2]
Olaparib 100 mg/kgOnce Daily (QD)40-54% Tumor Growth Inhibition (TGI)[2]

Experimental Protocols

The following are generalized experimental methodologies based on the cited preclinical studies. Specific details may vary between individual experiments.

1. Animal Models and Husbandry:

  • Animals: Female SCID (for MDA-MB-436) or athymic nude mice (for DLD-1) were typically used.[5]

  • Housing: Animals were maintained in controlled environments with regulated temperature, humidity, and light cycles. All procedures were conducted in accordance with institutional animal care and use committee guidelines.[3]

2. Cell Lines and Tumor Implantation:

  • Cell Lines:

    • MDA-MB-436: A human triple-negative breast cancer cell line with a BRCA1 mutation.[2]

    • Capan-1: A human pancreatic cancer cell line with a BRCA2 mutation.[3]

    • DLD-1 BRCA2-/-: A human colon cancer cell line engineered to be deficient in BRCA2.[2]

  • Implantation: Cancer cells (e.g., 2.5 x 10^6 MDA-MB-436 cells mixed with 50% Matrigel) were implanted subcutaneously into the flank of the mice.[5] For PDX models, tumor fragments were implanted subcutaneously.[5]

3. Drug Administration and Dosing:

  • Formulation: AZD5305 and olaparib were formulated for oral gavage.

  • Dosing: Once tumors reached a predetermined size, animals were randomized into treatment groups. Drugs were administered orally once daily (QD) for a specified duration (e.g., 20-35 days).[6]

4. Efficacy Evaluation:

  • Tumor Volume Measurement: Tumor dimensions were measured regularly (e.g., twice weekly) with calipers, and tumor volume was calculated using the formula: (length x width^2) / 2.

  • Outcome Metrics:

    • Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume of a treated group compared to the vehicle control group.

    • Regression: A reduction in tumor size from the baseline measurement at the start of treatment.

  • Body Weight: Animal body weight was monitored as a measure of general toxicity.

5. Statistical Analysis:

  • Statistical significance between treatment and vehicle groups was typically evaluated using a one-tailed t-test or a one-way ANOVA with Dunnett's multiple comparison test.[6][7]

Visualizations

Signaling Pathway

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage Response cluster_Replication DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork Stalling DNA_SSB->Replication_Fork leads to PAR Poly(ADP-ribose) chain (PAR) PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair_Proteins->DNA_SSB repairs DNA_DSB Double-Strand Break (DSB) Cell_Death Apoptosis / Cell Death DNA_DSB->Cell_Death leads to HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 dependent) DNA_DSB->HR_Repair repaired by HR_Repair->DNA_DSB fails in BRCA-deficient cells AZD5305 AZD5305 / Olaparib (PARP Inhibitor) AZD5305->PARP1 inhibits Replication_Fork->DNA_DSB causes

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental Workflow

In_Vivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis arrow arrow Cell_Culture 1. Cancer Cell Line Culture/PDX Propagation Implantation 2. Subcutaneous Implantation of Cells/Tumor Fragments into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing (Vehicle, AZD5305, Olaparib) Randomization->Dosing Measurement 6. Tumor Volume & Body Weight Measurement (2x/week) Dosing->Measurement during treatment Endpoint 7. End of Study (Pre-defined endpoint) Measurement->Endpoint Analysis 8. Data Analysis (TGI, Regression) Endpoint->Analysis

Caption: A typical experimental workflow for in vivo efficacy studies in xenograft models.

References

Comparative Analysis of Human Rhinovirus (HRV) Entry Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental evaluation of prominent HRV entry inhibitors.

Note on AZ5385: Publicly available scientific literature and databases do not contain information on a compound designated this compound as a Human Rhinovirus (HRV) entry inhibitor. This guide therefore focuses on a comparative analysis of well-characterized and publicly documented HRV entry inhibitors.

Human rhinoviruses are the predominant cause of the common cold and can lead to severe respiratory complications in individuals with underlying health conditions. A key strategy in the development of anti-HRV therapeutics is the inhibition of viral entry into host cells. This guide provides a comparative overview of prominent HRV entry inhibitors, focusing on a class of compounds known as capsid-binding agents.

Mechanism of Action: Capsid-Binding Inhibitors

HRV entry into a host cell is a multi-step process initiated by the binding of the virus to a cellular receptor. Capsid-binding inhibitors are small molecules that thwart this process by fitting into a hydrophobic pocket within the viral capsid protein VP1.[1][2][3] This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and the release of the viral RNA into the cytoplasm.[1][4] Some capsid binders can also interfere with the attachment of the virus to its cellular receptor.[2][5]

Below is a diagram illustrating the mechanism of action of HRV capsid-binding entry inhibitors.

Mechanism of HRV Capsid-Binding Entry Inhibitors HRV Human Rhinovirus (HRV) Binding Binding to Receptor HRV->Binding 1. HostCell Host Cell Receptor Host Cell Receptor (e.g., ICAM-1) Binding->HostCell Entry Viral Entry and Uncoating Binding->Entry 2. RNA_Release Viral RNA Release Entry->RNA_Release 3. Replication Replication RNA_Release->Replication 4. Inhibitor Capsid-Binding Inhibitor (e.g., Pleconaril, Vapendavir, Pirodavir) CapsidBinding Inhibitor Binds to Hydrophobic Pocket in VP1 Inhibitor->CapsidBinding CapsidBinding->HRV Interacts with Stabilization Capsid Stabilization CapsidBinding->Stabilization Block Blockage of Uncoating and/or Receptor Attachment Stabilization->Block Block->Entry Inhibits

Caption: Mechanism of HRV Capsid-Binding Entry Inhibitors.

Comparative Efficacy of Known HRV Entry Inhibitors

The following table summarizes the in vitro efficacy of three well-studied HRV capsid-binding inhibitors: Pleconaril, Vapendavir, and Pirodavir. The data is presented as 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values, which represent the concentration of the drug that inhibits 50% of viral activity.

CompoundTargetVirus Serotype(s)Assay TypeEC50 / IC50 (µM)Reference(s)
Pleconaril Viral Capsid (VP1)EnterovirusesCell-free assay< 0.050[6]
EV71CPE reduction> 262[7]
Coxsackievirus A9CPE reduction0.027[7]
Poliovirus (type 3 Sabin)CPE reduction0.341[7]
HRV (45 serotypes)XTT dye reductionMean: 0.023 (EC50)[8]
Vapendavir Viral Capsid (VP1)EV71 (multiple isolates)CPE reductionAverage: 0.7[7][9]
Pirodavir Viral Capsid (VP1)EV71 (multiple isolates)CPE reductionAverage: 0.5[7][9]
HRV (80 of 100 strains)Virus yield reductionIC90: 0.0023[10]
HRV (47 serotypes)XTT dye reductionMean: variable[8]

CPE: Cytopathic Effect

Experimental Protocols

The quantitative data presented above are typically generated using cell-based antiviral assays. Below are detailed methodologies for common assays used to evaluate HRV entry inhibitors.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).

  • Cell Culture: H1-HeLa or other susceptible cell lines are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Preparation: The test compounds are serially diluted to various concentrations in the cell culture medium.

  • Infection and Treatment: The cell culture medium is removed from the wells, and the cells are washed. The diluted compounds are added to the wells, followed by the addition of a known amount of Human Rhinovirus. Control wells include virus-only (no compound) and cell-only (no virus, no compound).

  • Incubation: The plates are incubated at 33-34°C in a CO2 incubator for a period that allows for the development of CPE in the virus control wells (typically 2-5 days).

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay. A common method is the MTS or XTT assay, where a tetrazolium salt is converted by viable cells into a colored formazan product. The absorbance is read using a plate reader.

  • Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[8][9]

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

  • Cell Culture: A confluent monolayer of susceptible cells is prepared in 6-well or 12-well plates.

  • Infection: The cell monolayer is infected with a low multiplicity of infection (MOI) of HRV for a defined period (e.g., 1 hour) to allow for viral attachment.

  • Treatment: After the infection period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: The plates are incubated until visible plaques are formed in the virus control wells.

  • Plaque Visualization and Counting: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The IC50 value is determined from the dose-response curve.[11]

Below is a diagram illustrating a typical experimental workflow for evaluating HRV entry inhibitors.

Experimental Workflow for Evaluating HRV Entry Inhibitors cluster_0 Assay Preparation cluster_1 Infection and Treatment cluster_2 Incubation and Data Acquisition cluster_3 Data Analysis CellCulture 1. Seed susceptible host cells (e.g., H1-HeLa) in multi-well plates CompoundPrep 2. Prepare serial dilutions of test compounds CellCulture->CompoundPrep Infection 3. Infect cells with HRV CompoundPrep->Infection Treatment 4. Add diluted compounds to cells Infection->Treatment Incubation 5. Incubate for 2-5 days at 33-34°C Treatment->Incubation CPE_Assay 6a. CPE Reduction Assay: Measure cell viability (e.g., MTS/XTT) Incubation->CPE_Assay Plaque_Assay 6b. Plaque Reduction Assay: Fix, stain, and count plaques Incubation->Plaque_Assay Analysis 7. Calculate % inhibition vs. controls CPE_Assay->Analysis Plaque_Assay->Analysis EC50_IC50 8. Determine EC50/IC50 values from dose-response curves Analysis->EC50_IC50

Caption: Workflow for HRV Entry Inhibitor Evaluation.

References

Head-to-head comparison of AZ5385 and gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison between AZ5385 and gefitinib as EGFR inhibitors is not feasible at this time due to the limited publicly available data on the EGFR-related activities of this compound.

Gefitinib is a well-characterized, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. Its mechanism of action, efficacy, and clinical profile are extensively documented in scientific literature and clinical trials.

In contrast, information regarding this compound as an EGFR inhibitor is scarce. While identified as an EGFR tyrosine kinase inhibitor, the predominant research available for this compound focuses on its activity as a human rhinovirus (HRV) blocker. The key data required for a meaningful comparison with gefitinib, such as its inhibitory activity (IC50 values) against wild-type and various mutant forms of EGFR, selectivity profile, and preclinical or clinical efficacy in cancer models, are not available in the public domain.

Gefitinib: A Snapshot

FeatureDescription
Mechanism of Action Reversibly inhibits the tyrosine kinase activity of EGFR by competing with adenosine triphosphate (ATP) at the catalytic site.
Primary Indication First-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.
Selectivity Selective for EGFR over other tyrosine kinases.
Resistance A common mechanism of acquired resistance is the development of the T790M mutation in exon 20 of the EGFR gene.

This compound: Available Information

The primary characterization of this compound in the available scientific literature is as an antiviral agent.

FeatureDescriptionData
Antiviral Activity Blocks the replication of human rhinovirus-2 (HRV-2).EC50 = 0.35 µM
Cytotoxicity Cytotoxic concentration 50 in HeLa cells.CC50 = 9 µM
EGFR Inhibition Identified as an EGFR tyrosine kinase inhibitor.No quantitative data on EGFR inhibition (e.g., IC50) is publicly available.

Experimental Protocols

Due to the lack of specific experimental data for this compound's EGFR inhibitory activity, a detailed comparison of experimental protocols is not possible. However, standard assays used to characterize EGFR inhibitors like gefitinib include:

  • Kinase Inhibition Assays: To determine the IC50 values against wild-type and mutant EGFR, various in vitro kinase assays are employed. These assays typically involve incubating the purified EGFR kinase domain with a substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.

  • Cell-Based Assays: The anti-proliferative activity of the inhibitor is assessed in cancer cell lines with known EGFR mutation status. Assays like the MTT or CellTiter-Glo assay are used to measure cell viability after treatment with the inhibitor.

  • Western Blotting: This technique is used to assess the inhibition of EGFR signaling pathways in cells. The phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK are analyzed after inhibitor treatment.

Signaling Pathway

The signaling pathway for a typical EGFR inhibitor like gefitinib is well-established. Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis. EGFR inhibitors block this initial phosphorylation step, thereby inhibiting these downstream signals.

Without data on this compound's specific effects on EGFR and its downstream targets, a comparative signaling pathway diagram cannot be accurately generated.

A Guide to Replicating Published Findings on AZD5305, a Next-Generation PARP1-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the ability to independently verify and build upon published data is a cornerstone of scientific advancement. This guide provides a comprehensive overview of the preclinical and clinical data surrounding AZD5305 (Saruparib), a potent and highly selective PARP1 inhibitor. It includes detailed experimental protocols derived from key publications and presents comparative data against first-generation PARP inhibitors to facilitate the replication of these findings.

Introduction to AZD5305

AZD5305 is a next-generation, orally active PARP1 inhibitor and trapper designed to offer improved efficacy and a wider therapeutic window compared to first-generation PARP inhibitors that target both PARP1 and PARP2.[1][2][3] Preclinical studies have demonstrated that its high selectivity for PARP1—over 500-fold more than for PARP2—translates to potent anti-tumor activity in models with DNA damage repair deficiencies, while showing minimal hematological toxicity.[1][2][4] Initial results from the ongoing Phase 1/2a PETRA clinical trial (NCT04644068) have shown a favorable safety profile and promising clinical activity in patients with advanced solid tumors harboring specific gene mutations.[5][6]

Comparative Performance Data

The following tables summarize the key quantitative data from preclinical and clinical studies, comparing the performance of AZD5305 with other PARP inhibitors.

Table 1: Preclinical Selectivity and Potency of AZD5305

ParameterAZD5305OlaparibTalazoparibNiraparibVeliparib
PARP1 IC50 (nM) 3----
PARP2 IC50 (µM) 1.4----
PARP1/PARP2 Selectivity ~500-foldNon-selectiveNon-selectiveNon-selectiveNon-selective
PARP1 Trapping Potent (nM range)YesYesYesNo
PARP2 Trapping Not detectedYesYesYesNo
Data sourced from Illuzzi et al., Clinical Cancer Research.[1][7]

Table 2: In Vivo Efficacy of AZD5305 vs. Olaparib in a BRCA1-mutant Ovarian Cancer PDX Model

Treatment GroupBest Response (% Tumor Growth Inhibition)Median Preclinical Progression-Free Survival (days)
AZD5305 99%> 386
Olaparib 37%90
Data from a study on patient-derived xenograft models.[8]

Table 3: Preliminary Clinical Efficacy from the PETRA Trial (Phase 1/2a)

Dose CohortObjective Response Rate (ORR)Median Duration of Response (DOR) (months)Median Progression-Free Survival (PFS) (months)
AZD5305 20 mg daily 35.7%6.14.6
AZD5305 60 mg daily 48.4%7.39.1
AZD5305 90 mg daily 46.7%5.6-
Data presented from the ongoing PETRA trial in patients with BRCA1/2, PALB2, or RAD51C/D mutations.[6][9]

Table 4: Adverse Events of Interest from the PETRA Trial (All Grades)

Adverse EventAZD5305 (All Doses)
Nausea 34.4%
Anemia 21.3%
Neutropenia 18%
Thrombocytopenia 18%
Initial safety data from the PETRA trial.[5]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of AZD5305 and a typical experimental workflow for evaluating its efficacy.

PARP1_Inhibition_Pathway Mechanism of Action of AZD5305 cluster_0 DNA Damage and Repair cluster_1 AZD5305 Intervention DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR_Chain Poly(ADP-ribose) Chain Synthesis PARP1->PAR_Chain catalyzes Trapped_Complex Trapped PARP1-DNA Complex PARP1->Trapped_Complex DDR_Proteins DNA Repair Proteins Recruited PAR_Chain->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair AZD5305 AZD5305 (PARP1 Inhibitor) AZD5305->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_Complex->Replication_Fork_Collapse Cell_Death Cell Death in HRR-Deficient Cells Replication_Fork_Collapse->Cell_Death

Caption: Mechanism of PARP1 inhibition and trapping by AZD5305.

In_Vivo_Efficacy_Workflow Workflow for In Vivo Efficacy Studies Implantation Implant Tumor Cells/PDX into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish and Grow Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle, AZD5305, or Olaparib Daily Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Continue Treatment until Endpoint (e.g., Tumor Progression) Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition and Survival Data Endpoint->Analysis

Caption: A typical workflow for preclinical in vivo efficacy studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of AZD5305, based on the study by Illuzzi et al.

  • Objective: To determine the ability of AZD5305 to selectively trap PARP1 at the site of DNA damage.

  • Cell Lines: A549 cells.

  • Procedure:

    • Seed A549 cells in 96-well plates.

    • The following day, treat the cells with a dose range of AZD5305 or a comparator compound for 1 hour.

    • Induce DNA damage by adding 10 mM methyl methanesulfonate (MMS) for 15 minutes.

    • Wash the cells and pre-extract soluble proteins with ice-cold buffer.

    • Fix the remaining chromatin-bound proteins with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with primary antibodies for PARP1 or PARP2 overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

    • Acquire images using a high-content imaging system and quantify the nuclear fluorescence intensity to measure trapped PARP.

  • Objective: To assess the antiproliferative effects of AZD5305 in DNA repair-deficient versus proficient cell lines.

  • Cell Lines: Isogenic cell line pairs for BRCA1, BRCA2, PALB2, and RAD51C (e.g., DLD-1 BRCA2-/- and DLD-1 WT).

  • Procedure:

    • Seed cells at a low density in 6-well plates.

    • Allow cells to attach overnight.

    • Treat with a range of concentrations of AZD5305 or comparator compounds.

    • Incubate for 7-14 days to allow for colony formation.

    • Fix the colonies with a methanol/acetic acid solution.

    • Stain with crystal violet.

    • Wash, dry, and solubilize the stain.

    • Measure the absorbance to quantify cell viability and determine IC50 values.

  • Objective: To evaluate the in vivo antitumor efficacy of AZD5305 as a monotherapy.

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude).

  • Procedure:

    • Subcutaneously implant tumor cells (e.g., DLD-1 BRCA2-/-) or patient-derived xenograft (PDX) fragments into the flank of the mice.

    • Monitor tumor growth until tumors reach a specified volume (e.g., 150-200 mm³).

    • Randomize animals into treatment cohorts (e.g., vehicle control, AZD5305 at various doses, olaparib).

    • Administer treatment orally, once daily.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor animal body weight as an indicator of toxicity.

    • Continue treatment for a specified duration or until tumors reach a predetermined endpoint size.

    • Calculate tumor growth inhibition (TGI) and assess for tumor regression.

  • Objective: To confirm target engagement in vivo by measuring the inhibition of poly(ADP-ribose) (PAR) formation.

  • Sample Collection: Tumor and peripheral blood mononuclear cells (PBMCs) from treated animals.

  • Procedure:

    • Collect tumor tissue and PBMCs at specified time points after the final dose.

    • Prepare tissue lysates or isolated cell lysates.

    • Measure PAR levels using a validated ELISA or Western blot analysis with an anti-PAR antibody.

    • Compare PAR levels in treated groups to the vehicle control to determine the percentage of PARylation inhibition.

References

Unveiling AZ5385 as a Chemical Probe for EGFR Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cell proliferation, differentiation, and survival. Its dysregulation is a well-established driver in numerous cancers, making it a critical target for therapeutic intervention. Chemical probes are indispensable tools for dissecting EGFR signaling and for the development of novel inhibitors. This guide provides a comparative overview of AZ5385 in the context of established EGFR chemical probes, offering insights into their performance based on available data.

While this compound is identified as an EGFR tyrosine kinase inhibitor, a comprehensive public dataset quantifying its specific inhibitory activity against EGFR and its selectivity across the kinome remains elusive.[1] In contrast, a wealth of experimental data is available for other widely used EGFR inhibitors, which serve as benchmarks in the field. This guide will summarize the characteristics of these established probes—gefitinib, erlotinib, afatinib, and osimertinib—to provide a framework for evaluating potential new probes like this compound.

Comparative Analysis of EGFR Inhibitors

The utility of a chemical probe is defined by its potency, selectivity, and mechanism of action. The following table summarizes key quantitative data for established first, second, and third-generation EGFR inhibitors. This data provides a baseline for the performance characteristics expected of a high-quality EGFR probe.

Inhibitor Generation Mechanism of Action Wild-Type EGFR IC50 (nM) Mutant EGFR IC50 (nM) Key Selectivity Notes
Gefitinib 1stReversible, ATP-competitive2.5 - 470.4 - 26 (L858R, del19)Less selective against other kinases compared to third-generation inhibitors.
Erlotinib 1stReversible, ATP-competitive2 - 200.4 - 20 (L858R, del19)Similar selectivity profile to gefitinib.
Afatinib 2ndIrreversible, covalent0.5 - 100.1 - 1 (L858R, del19)Pan-ErbB inhibitor (EGFR, HER2, HER4), less selective than third-generation inhibitors.
Osimertinib 3rdIrreversible, covalent185 - 4901 - 15 (L858R, del19, T790M)Highly selective for mutant EGFR over wild-type.
This compound -Tyrosine kinase inhibitorData not available Data not available Data not available

Visualizing EGFR Signaling and Inhibition

To understand the context in which these chemical probes operate, it is essential to visualize the EGFR signaling pathway and the points of intervention by these inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGF EGF EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding RAS RAS EGFR:f2->RAS Activation PI3K PI3K EGFR:f2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitors EGFR Tyrosine Kinase Inhibitors (Gefitinib, Erlotinib, Afatinib, Osimertinib, this compound) Inhibitors->EGFR:f2 Inhibition

Caption: EGFR signaling pathway and points of inhibitor intervention.

Experimental Workflow for Comparative Analysis

Evaluating a new chemical probe like this compound requires a standardized experimental workflow to generate comparative data. The following diagram outlines a typical process.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models (Optional) Kinase_Assay Kinase Inhibition Assay (IC50 determination) Selectivity_Profiling Kinome-wide Selectivity Profiling Kinase_Assay->Selectivity_Profiling Phospho_Assay EGFR Phosphorylation Assay (Western Blot / ELISA) Selectivity_Profiling->Phospho_Assay Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Phospho_Assay->Viability_Assay Downstream_Signaling Analysis of Downstream Signaling (e.g., p-AKT, p-ERK) Viability_Assay->Downstream_Signaling Xenograft Tumor Xenograft Studies Downstream_Signaling->Xenograft Data_Analysis Data Analysis and Comparison Downstream_Signaling->Data_Analysis Xenograft->Data_Analysis Start Compound Synthesis and Characterization Start->Kinase_Assay Conclusion Probe Candidate Evaluation Data_Analysis->Conclusion

Caption: A typical experimental workflow for comparing EGFR inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed and standardized protocols are crucial. Below are methodologies for key experiments cited in the evaluation of EGFR inhibitors.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of the EGFR kinase by 50%.

  • Principle: A purified recombinant EGFR kinase domain is incubated with a peptide substrate and ATP. The inhibitor is added at varying concentrations, and the rate of phosphate transfer from ATP to the substrate is measured.

  • Materials:

    • Purified recombinant human EGFR kinase domain.

    • Poly(Glu, Tyr) 4:1 or specific peptide substrate.

    • ATP (with a radiolabeled or fluorescent tag for detection).

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA).

    • Test compounds (this compound and reference inhibitors).

    • Detection reagent (e.g., for ADP-Glo, scintillation counter).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the EGFR enzyme, the peptide substrate, and the test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular EGFR Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.

  • Principle: Cells expressing EGFR are treated with the inhibitor, followed by stimulation with EGF. The level of phosphorylated EGFR is then measured by Western blotting.

  • Materials:

    • Cell line with endogenous or overexpressed EGFR (e.g., A431, HeLa).

    • Cell culture medium and supplements.

    • EGF.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR.

    • Secondary antibody (HRP-conjugated).

    • Chemiluminescent substrate.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in serum-free medium for several hours.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-EGFR and total EGFR, followed by the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated EGFR.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.

  • Principle: Cells are treated with the inhibitor, and cell viability is assessed by measuring metabolic activity (MTT) or intracellular ATP levels (CellTiter-Glo).

  • Materials:

    • EGFR-dependent cancer cell line (e.g., PC-9, HCC827).

    • Cell culture medium and supplements.

    • Test compounds.

    • MTT reagent or CellTiter-Glo reagent.

    • Solubilization solution (for MTT).

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a prolonged period (e.g., 72 hours).

    • For MTT assay: add MTT reagent, incubate, and then add solubilization solution before reading absorbance.

    • For CellTiter-Glo assay: add the reagent and read the luminescence.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The rigorous characterization of a chemical probe is paramount for its effective use in research. While this compound has been identified as an EGFR inhibitor, the absence of publicly available, quantitative data on its potency and selectivity prevents a direct comparison with established probes like gefitinib, erlotinib, afatinib, and osimertinib. The experimental protocols and comparative data presented for these well-characterized inhibitors provide a clear roadmap for the necessary experiments to fully evaluate this compound as a chemical probe for EGFR signaling. Researchers considering the use of this compound are encouraged to perform these characterization studies to ascertain its utility for their specific research questions.

References

Safety Operating Guide

Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. While specific disposal protocols for every novel compound may not be readily available, established best practices for hazardous chemical waste management provide a robust framework for handling and disposal. This guide outlines the essential procedures for the disposal of a potent, non-radioactive research chemical, referred to here as AZ5385, based on general laboratory safety principles.

Note: No specific Safety Data Sheet (SDS) or disposal instructions for a compound designated "this compound" were found. The following procedures are based on general best practices for the disposal of potent research chemicals and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.

I. Hazard Identification and Waste Classification

The first step in the safe disposal of any chemical is to understand its potential hazards. In the absence of a specific SDS, any unfamiliar or novel compound should be treated as hazardous. All waste generated from the use of such compounds, including pure substances, solutions, and contaminated materials, must be classified as hazardous chemical waste.

Key principles for handling hazardous waste include:

  • Waste Identification: All this compound waste must be clearly identified as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams such as regular trash, sharps, or radioactive waste. It is also crucial to segregate different types of chemical waste, for instance, by not mixing halogenated and non-halogenated solvent waste unless permitted by your institution's EHS department[1].

II. Procedures for Waste Collection and Storage

Proper containment and labeling are essential to prevent accidental exposure and ensure compliant disposal.

A. Solid Waste:

  • Container: Whenever possible, collect solid this compound waste in its original container[1]. If the original container is unavailable, use a new, clean, and compatible container with a secure, tight-fitting lid.

  • Labeling: Attach a hazardous waste tag to the container. The label must include the full chemical name ("this compound"), the quantity of the waste, the date of waste generation, the laboratory of origin (building and room number), and the Principal Investigator's name and contact information[1].

  • Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic[1].

B. Liquid Waste:

  • Container: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, compatible, and leak-proof container. Plastic containers are often preferred to minimize the risk of breakage[1].

  • Labeling: Clearly label the container with "Hazardous Waste" and a detailed description of the contents, including the chemical name and approximate concentrations.

  • Storage: Store the liquid waste container in the designated hazardous waste accumulation area.

C. Contaminated Labware and Personal Protective Equipment (PPE):

  • Collection: Place all disposable labware (e.g., pipette tips, tubes) and PPE (e.g., gloves, bench paper) contaminated with this compound in a designated, leak-proof bag or container.

  • Labeling: Label the bag or container as "Hazardous Waste" with a description of the contents (e.g., "this compound Contaminated Labware")[1].

  • Storage: Store the sealed container in the designated hazardous waste accumulation area.

III. Decontamination of Reusable Glassware

For glassware that will be reused, a triple rinse procedure is recommended[1]. The initial rinse should be with a solvent known to dissolve the compound. This rinseate must be collected and disposed of as hazardous liquid waste[1]. Subsequent rinses can be with an appropriate cleaning solution and then water.

IV. Final Disposal

The final step in the disposal process is to arrange for the removal of the hazardous waste by a certified entity.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company for the pickup and disposal of all this compound waste.

General Chemical Disposal Workflow

The following diagram illustrates a generalized workflow for the safe disposal of a hazardous research chemical.

cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Final Disposal start Start: Identify Chemical Waste classify Classify as Hazardous start->classify segregate Segregate Waste Streams classify->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid collect_labware Collect Contaminated Labware segregate->collect_labware store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store collect_labware->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: General workflow for the disposal of hazardous laboratory chemical waste.

References

Essential Safety and Operational Guidance for Handling AZ5385

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for AZ5385 was not found. The following guidance is based on general best practices for handling research chemicals with unknown toxicological properties and should be supplemented by a thorough risk assessment conducted by qualified personnel.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines procedural, step-by-step guidance for safe operations and disposal.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Proper selection and use of PPE are crucial to minimize exposure to a substance with unknown hazards.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards. Goggles are recommended when there is a splash hazard.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice for research chemicals. Ensure gloves are inspected before use and changed frequently. For prolonged or high-exposure tasks, consider double-gloving.
Body Protection Laboratory CoatA flame-resistant lab coat that fully covers the arms is required.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of solid or volatile this compound should be conducted in a certified chemical fume hood to prevent inhalation exposure.
Spill Response

Immediate and appropriate response to a spill is critical. A spill kit should be readily accessible in any laboratory where this compound is handled.

Spill Kit ComponentPurpose
Absorbent Material Inert absorbent pads or granules to contain and absorb the spill.
Personal Protective Equipment (PPE) A dedicated set of gloves, goggles, and a lab coat for spill cleanup.
Waste Disposal Bags Heavy-duty, sealable plastic bags for contaminated materials.
Scoop and Brush For collecting solid materials.
Decontamination Solution A suitable solvent or detergent solution to clean the affected area after the spill has been absorbed.

Operational Plan for Handling this compound

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and any available hazard information.

  • Log the receipt of the chemical in the laboratory's chemical inventory system.

Storage
  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials. Without specific data, it is prudent to store it separately from strong oxidizing agents, acids, and bases.

Handling and Use
  • All weighing and solution preparation should be conducted within a certified chemical fume hood.

  • Use the minimum amount of substance necessary for the experiment.

  • Avoid creating dust or aerosols.

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

Disposal Plan
  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of a research chemical like this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE WeighCompound Weigh this compound DonPPE->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution PerformExperiment Perform Experiment PrepareSolution->PerformExperiment Decontaminate Decontaminate Work Area PerformExperiment->Decontaminate SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DoffPPE Doff PPE SegregateWaste->DoffPPE DisposeWaste Dispose of Waste via EHS DoffPPE->DisposeWaste

Safe handling workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。